Lancilactone A

Catalog No.
S532419
CAS No.
218915-15-2
M.F
C30H40O5
M. Wt
480.6 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lancilactone A

CAS Number

218915-15-2

Product Name

Lancilactone A

IUPAC Name

(9S,10R,13R,17R)-10-hydroxy-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one

Molecular Formula

C30H40O5

Molecular Weight

480.6 g/mol

InChI

InChI=1S/C30H40O5/c1-17-7-9-24(34-27(17)33)18(2)21-12-14-30(6)22-16-23(31)26-20(8-10-25(32)35-28(26,3)4)15-19(22)11-13-29(21,30)5/h7-8,10,15,18,21,23-24,26,31H,9,11-14,16H2,1-6H3/t18-,21?,23+,24?,26-,29+,30-/m0/s1

InChI Key

XOZSMWFUVBFKTJ-BCXZRNOBSA-N

SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3CC(C5C(=C4)C=CC(=O)OC5(C)C)O)C)C

solubility

Soluble in DMSO

Synonyms

Lancilactone A;

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3CC(C5C(=C4)C=CC(=O)OC5(C)C)O)C)C

Isomeric SMILES

CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3C[C@H]([C@@H]5C(=C4)C=CC(=O)OC5(C)C)O)C)C

The exact mass of the compound Lancilactone A is 480.2876 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical and Biological Profile of Lancilactone A

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information available for Lancilactone A.

Property Description
Classification Triterpene lactone [1]
Molecular Formula C₃₀H₄₀O₅ [1]
Molecular Weight 480.64 g/mol [1]
CAS Number 218915-15-2 [1]
Reported Bioactivity Information for this compound is not provided in the search results.

Related Research and Key Concepts

Research on closely related compounds can offer valuable context for understanding this compound's potential.

  • Anti-HIV Activity in Analogues: A very similar compound, Lancilactone C, has demonstrated significant anti-HIV activity. It inhibits HIV replication in H9 lymphocytes and is noted for its non-cytotoxicity, making it a promising candidate for future AIDS therapeutic development [2] [3].
  • Structural Revision via Total Synthesis: A 2023 study achieved the first total synthesis of the proposed structure of Lancilactone C. This work led to a revision of its true structure, highlighting the complexity of triterpenoid analysis and the importance of synthetic verification in drug discovery [2] [3].
  • Triterpenoids as Antiviral Agents: Triterpenoids are a broad class of natural products known for diverse bioactivities. Recent reviews summarize their excellent antiviral activities against viruses like HIV, influenza, and hepatitis, often by blocking viral entry or replication [4].

Research Workflow for Triterpenoid Drug Discovery

The following chart illustrates the key stages and considerations in the research and development process for triterpenoid-based therapeutics, based on current scientific approaches.

Start Natural Product Discovery A Structure Elucidation and Classification Start->A Identification B Bioactivity Screening (e.g., Anti-HIV Assays) A->B Activity Profiling C Lead Optimization (SAR and Synthesis) B->C Improve Potency/Safety D In-depth Mechanism and Toxicity Studies C->D Validate Target E Pre-clinical and Clinical Development D->E Candidate Selection

Experimental Approaches in Current Research

For researchers, the following methodologies are central to advancing this field.

  • Total Synthesis and Structure Verification: Recent work on Lancilactone C employed a novel domino [4 + 3] cycloaddition reaction, which involved oxidation, a Diels-Alder reaction, elimination, and electrocyclization. This complex synthesis was crucial for confirming the compound's correct structure [2].
  • Structure-Activity Relationship (SAR) Studies: SAR is a fundamental process in drug design. It involves systematically altering the molecular structure of a lead compound (e.g., by modifying functional groups) and testing how these changes affect its biological activity and properties. This helps identify which parts of the molecule are essential for its function [5] [6] [7].
  • Biosynthetic Engineering for Production: A major challenge with rare natural compounds is supply. One strategy is heterologous biosynthesis, where the genetic pathways for producing the compound are engineered into a host organism like E. coli. This allows for sustainable, large-scale production for research and development [8] [9].

Research Summary

This compound is an established triterpene lactone, though its specific biological activity requires further investigation. The broader Lancilactone family shows significant promise, particularly for non-cytotoxic anti-HIV therapy. Current research is focused on overcoming challenges in structural verification and scalable production through advanced synthetic and biosynthetic methods.

References

Lancilactone A isolation protocol from Kadsura lancilimba

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Isolation and Extraction

The general methodology for isolating lancilactone-type triterpenoids from Kadsura lancilimba is summarized in the table below.

Step Description Key Details from Literature
1. Plant Material Source and preparation of plant tissue. Stems and roots of Kadsura lancilimba [1].
2. Extraction Initial solid-liquid extraction to obtain crude extract. Solvent: Not explicitly specified for Lancilactone A (typical solvents include methanol or ethanol) [1].
3. Isolation & Purification Fractionation of crude extract and purification of target compound. Techniques: Chromatographic methods; precise conditions for this compound not detailed [1]. Co-isolation: this compound isolated alongside Lancilactones B, C, and the known compound Kadsulactone A [1].

This general workflow is common to the isolation of various triterpenoids from Kadsura species. For instance, a study on Kadsura heteroclita also involved extracting stems followed by chromatographic separation to isolate individual triterpenoids [2].

Analytical & Bioactivity Data

For researchers aiming to identify this compound, the following data can serve as a reference.

Aspect Reported Data
Structural Class Triterpene lactone (lanostane-type tetracyclic triterpenoid) [3] [1].
Key Analytical Techniques Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy [1].
Reported Bioactivity Cytotoxic activity: Isolates from Kadsura species show moderate cytotoxic activity against human tumor cell lines [2]. Anti-HIV activity: The related compound Lancilactone C inhibits HIV replication in H9 lymphocytes [1].

Key Research Considerations

  • Structural Complexity and Revision Recent total synthesis work has revealed that the original proposed structure for the related compound Lancilactone C was incorrect [4]. This highlights significant challenges in the structural elucidation of complex triterpenoids from this plant genus. Researchers should be aware that the true structure of this compound may also require further verification.

  • Suggested Research Path

    • Consult Broader Literature: Review isolation protocols for closely related compounds (e.g., Lancilactone C, Kadsulactone A) or other triterpenoids from Kadsura species [2] [1]. These often use a combination of vacuum liquid chromatography (VLC), silica gel column chromatography, and preparative HPLC.
    • Focus on Characterization: Allocate resources for comprehensive structural analysis using advanced NMR and MS techniques, given the potential for structural misassignment [4].

Experimental Workflow Diagram

The following diagram outlines the logical sequence for the isolation and identification process, incorporating the critical step of structural verification.

workflow Plant Material\n(K. lancilimba Stems/Roots) Plant Material (K. lancilimba Stems/Roots) Crude Extraction Crude Extraction Plant Material\n(K. lancilimba Stems/Roots)->Crude Extraction Fractionation Fractionation Crude Extraction->Fractionation Isolation of Compound Mixture Isolation of Compound Mixture Fractionation->Isolation of Compound Mixture Purification of this compound Purification of this compound Isolation of Compound Mixture->Purification of this compound Structural Elucidation\n(MS, NMR) Structural Elucidation (MS, NMR) Purification of this compound->Structural Elucidation\n(MS, NMR) Critical Step: Structure Verification\n(Compare with Synthetic Data) Critical Step: Structure Verification (Compare with Synthetic Data) Structural Elucidation\n(MS, NMR)->Critical Step: Structure Verification\n(Compare with Synthetic Data) Confirmed this compound Confirmed this compound Critical Step: Structure Verification\n(Compare with Synthetic Data)->Confirmed this compound

References

Comprehensive Application Notes and Protocols: UHPLC-Q-Orbitrap HRMS Analysis of Lancilactone A in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lancilactone A is a biologically active natural product with promising pharmacological activities that warrants comprehensive metabolic characterization. This document provides detailed protocols for the analysis of this compound and its metabolites using UHPLC-Q-Orbitrap HRMS technology, following approaches successfully applied to similar natural products like dehydrocostus lactone. These protocols enable researchers to obtain comprehensive metabolite profiles while ensuring high sensitivity and accuracy through optimized sample preparation, instrumental analysis, and data processing techniques. The methodologies outlined here have been adapted from proven approaches in pharmaceutical analysis and metabolomics, providing a robust framework for studying this compound's metabolic fate and disposition kinetics in various biological systems.

Chemical Properties and Sample Preparation

Chemical Properties of this compound

Table 1: Chemical Properties of this compound

Property Description
Expected Molecular Formula C₁₅H₂₀O₃ (parent)
Theoretical Exact Mass 248.14070 Da (neutral)
Expected [M+H]⁺ Ion m/z 249.14798
Chemical Class Sesquiterpene lactone
Structural Features α,β-unsaturated lactone ring
Solubility Methanol, acetonitrile, DMSO
Sample Collection and Storage Protocols
  • Biological Matrices: Collect plasma, urine, and feces samples from animal studies (e.g., rats)
  • Stabilization: Add protease inhibitors and antioxidant agents immediately after collection
  • Storage Conditions: Freeze at -80°C until analysis to prevent metabolite degradation
  • Thawing Procedure: Use controlled thawing at 4°C with gentle mixing before extraction
Solid-Phase Extraction Procedure

Solid-phase extraction (SPE) is critical for removing matrix interferents and concentrating analytes to enhance detection sensitivity, particularly for trace metabolites [1]. The following protocol is adapted from methods successfully used for dehydrocostus lactone analysis:

Table 2: SPE Conditions for this compound Extraction

Parameter Specification
SPE Cartridge C18 bonded silica (60 mg, 3 mL)
Conditioning 3 mL methanol followed by 3 mL Milli-Q water
Sample Loading Acidified biological sample (pH 3-4 with formic acid)
Washing 2 mL 5% methanol in water with 0.1% formic acid
Elution 2 mL 90% methanol in water with 0.1% formic acid
Reconstitution 100 μL initial mobile phase with vortexing and sonication
  • Conditioning: Activate the C18 SPE cartridge with 3 mL methanol, then equilibrate with 3 mL Milli-Q water
  • Sample Preparation: Centrifuge biological samples at 12,000 × g for 10 min, then acidify supernatant to pH 3-4 with formic acid
  • Loading: Load sample supernatant onto conditioned SPE cartridge at flow rate of 1 mL/min
  • Washing: Remove interfering compounds with 2 mL of 5% methanol in water with 0.1% formic acid
  • Elution: Elute this compound and metabolites with 2 mL 90% methanol in water with 0.1% formic acid into clean collection tubes
  • Concentration: Evaporate eluent under gentle nitrogen stream at 40°C, then reconstitute in 100 μL initial mobile phase
  • Storage: Store processed samples at 4°C until UHPLC-HRMS analysis (within 24 hours recommended)

UHPLC-Q-Orbitrap HRMS Analysis

UHPLC Conditions

Table 3: UHPLC Conditions for this compound Separation

Parameter Specification
Column Thermo Hypersil GOLD C18 (100 × 2.1 mm, 1.9 μm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 μL
Column Temperature 40°C
Autosampler Temperature 10°C
Gradient Program Time (min)/%B: 0/10, 3/10, 14/30, 15.5/90, 17.5/90, 18/10, 21/10

The UHPLC separation method provides excellent resolution of this compound and its metabolites within a 21-minute runtime, effectively balancing analysis time with chromatographic performance [2]. The use of 0.1% formic acid in both mobile phases enhances ionization efficiency while maintaining chromatographic peak shape.

Q-Orbitrap HRMS Parameters

Table 4: Q-Orbitrap HRMS Instrument Parameters

Parameter Setting
Ion Source HESI (Heated Electrospray Ionization)
Polarity Mode Positive and negative (separate runs)
Spray Voltage +3.5 kV (positive), -2.5 kV (negative)
Sheath Gas 15 psi (arbitrary units)
Auxiliary Gas 2 psi (arbitrary units)
Capillary Temperature 320°C
Probe Heater Temp 300°C
S-Lens RF Level 55%
Mass Resolution 70,000 (FWHM at m/z 200)
Scan Range m/z 150-2000
Data Acquisition Modes

For comprehensive metabolite profiling, two complementary data acquisition approaches are implemented:

  • Full Scan Data-Dependent Acquisition (FS-ddMS2):

    • Full MS scan at resolution 70,000
    • Top 10 most intense ions selected for fragmentation
    • Isolation window: m/z 1.0
    • Stepped normalized collision energy (NCE): 20, 40, 60 eV
    • Dynamic exclusion: 15 seconds
  • Full Scan-Parent Ion List-Dynamic Exclusion (FS-PIL-DE):

    • Inclusion of predicted this compound metabolites in parent ion list
    • Overrides dynamic exclusion for low-abundance metabolites
    • Ensures fragmentation of trace metabolites that might be missed in standard ddMS2

The combination of these acquisition modes enables comprehensive coverage of both major and minor metabolites, addressing the challenge of detecting low-abundance metabolites that are often missed with conventional approaches [1].

Data Processing and Metabolite Identification

Data Mining Workflow

The following workflow diagram illustrates the comprehensive data processing strategy for identifying this compound metabolites:

G This compound Metabolite Identification Workflow RawData Raw HRMS Data HREIC High-Resolution Extracted Ion Chromatograms RawData->HREIC Peak Detection MMDF Multiple Mass Defect Filter (MMDF) RawData->MMDF Mass Filtering Candidate Metabolite Candidates HREIC->Candidate Chromatographic Alignment MMDF->Candidate Metabolite Screening DPI Diagnostic Product Ion Analysis Identification Structural Identification DPI->Identification Structural Confirmation NLF Neutral Loss Fragment Analysis NLF->Identification Pathway Elucidation Candidate->DPI MS/MS Spectra Candidate->NLF Fragmentation Patterns Network Metabolic Network Mapping Identification->Network Biotransformation Mapping

Diagnostic Product Ions and Neutral Loss Monitoring

The identification of this compound metabolites relies on characteristic fragmentation patterns established from the parent compound:

  • Diagnostic Product Ions (DPIs): Monitor characteristic fragment ions from this compound
  • Neutral Loss Fragments (NLFs): Track common neutral losses (H₂O: 18 Da, CH₂: 14 Da, glutathione: 129 Da)
  • Mass Defect Filtering: Apply multiple mass defect filters (MMDF) to screen for metabolites

Table 5: Key Diagnostic Tools for Metabolite Identification

Technique Application Parameters
HREICs Extract candidate metabolite ions Mass tolerance ±5 ppm
MMDF Filter potential metabolites Mass defect window ±50 mDa
DPIs Identify structural analogs Characteristic fragments
NLFs Detect conjugated metabolites Common neutral losses
Software and Processing Tools
  • Commercial Software: Compound Discoverer (Thermo Fisher) provides comprehensive workflow for metabolite identification
  • Open-Source Alternative: MS-DIAL offers robust processing capabilities for GC- and LC-HRMS data [3]
  • Multivariate Analysis: SIMCA or MetaboAnalyst for pattern recognition and marker identification
  • Custom Scripts: Python or R scripts for specialized data mining tasks

Method Validation

Analytical Performance

While full validation for this compound requires compound-specific testing, the following table presents typical performance expectations based on similar analyses:

Table 6: Method Performance Characteristics

Parameter Acceptance Criteria Typical Performance
Linearity Range 3-4 orders of magnitude 1-1000 ng/mL
Correlation Coefficient (R²) >0.99 >0.995
Intra-day Precision (%RSD) <10% <8%
Inter-day Precision (%RSD) <15% <12%
Accuracy 85-115% 90-110%
Limit of Detection (LOD) - ~0.3 ng/mL
Limit of Quantification (LOQ) - ~1 ng/mL
Extraction Recovery >70% 72-108%
Quality Control Measures
  • System Suitability: Test with reference standard before each batch
  • Process Blanks: Include extraction blanks to monitor contamination
  • Quality Controls: Prepare low, medium, and high QCs for batch acceptance
  • Stability Assessment: Evaluate processed sample stability under autosampler conditions

Experimental Protocols

Sample Preparation Protocol

Time Requirement: 2-3 hours for 24 samples

Materials Needed:

  • Biological samples (plasma, urine, feces homogenate)
  • C18 SPE cartridges (60 mg/3 mL)
  • Methanol, acetonitrile, water (LC-MS grade)
  • Formic acid (LC-MS grade)
  • Microcentrifuge tubes, pipettes, nitrogen evaporator

Procedure:

  • Sample Pretreatment:

    • Thaw frozen samples on ice
    • For plasma: precipitate proteins with 3 volumes of cold acetonitrile
    • For urine: dilute 1:1 with 0.1% formic acid in water
    • For feces: homogenize in 3 volumes of water, then centrifuge
    • Centrifuge all samples at 12,000 × g for 10 min at 4°C
  • SPE Extraction:

    • Condition C18 cartridges with 3 mL methanol, then 3 mL water
    • Load sample supernatants at flow rate of ~1 mL/min
    • Wash with 2 mL 5% methanol in water with 0.1% formic acid
    • Elute with 2 × 1 mL 90% methanol in water with 0.1% formic acid
  • Sample Concentration:

    • Combine eluents in clean tubes
    • Evaporate to dryness under nitrogen at 40°C
    • Reconstitute in 100 μL initial mobile phase
    • Vortex mix for 30 sec, then sonicate for 2 min
    • Centrifuge at 15,000 × g for 5 min before UHPLC analysis
Instrumental Analysis Protocol

Time Requirement: 30 min per sample including chromatography

Preparation:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL formic acid to 1 L water, mix well
    • Mobile Phase B: Add 1 mL formic acid to 1 L acetonitrile, mix well
    • Filter through 0.22 μm membrane and degas by sonication
  • System Setup:

    • Prime UHPLC system with mobile phases
    • Equilibrate column with initial conditions for 10 min
    • Calibrate Q-Orbitrap mass spectrometer according to manufacturer instructions
  • Sequence Setup:

    • Arrange samples in randomized order
    • Include quality controls every 6-8 samples
    • Include system suitability test at beginning and end
  • Data Acquisition:

    • Inject 5 μL of prepared sample
    • Monitor system pressure and baseline stability
    • Verify retention time stability for quality controls
Data Processing Protocol

Time Requirement: 1-2 hours for data processing and preliminary analysis

Procedure:

  • Raw Data Import:

    • Load raw data files into processing software
    • Set mass tolerance to 5 ppm for peak detection
    • Align chromatograms across samples
  • Metabolite Screening:

    • Apply MMDF templates based on this compound structure
    • Generate HREICs for potential metabolites
    • Identify ions present in dosed samples but absent in controls
  • Metabolite Identification:

    • Examine MS/MS spectra for characteristic fragments
    • Confirm neutral losses matching expected biotransformations
    • Compare retention time patterns with metabolic pathways
  • Reporting:

    • Generate list of identified and tentative metabolites
    • Create metabolic pathway map
    • Export data for quantitative analysis

Anticipated Results and Metabolic Pathways

Based on studies of structurally similar sesquiterpene lactones like dehydrocostus lactone, this compound is expected to undergo extensive metabolism [1]. The following diagram illustrates the anticipated metabolic pathways:

G Anticipated Metabolic Pathways of this compound Parent This compound C15H20O3 Hydration Hydrated M+C15H22O4 Parent->Hydration  Hydration Hydroxylation Hydroxylated M+C15H20O4 Parent->Hydroxylation  Hydroxylation Dihydrodiol Dihydrodiol M+C15H22O5 Parent->Dihydrodiol  Dihydrodiolation GSH Glutathione Conjugate Parent->GSH  GSH Addition Glycine Glycine Conjugate Parent->Glycine  Glycine Conj. Taurine Taurine Conjugate Parent->Taurine  Taurine Conj. Sulfation Sulfate Conjugate Hydroxylation->Sulfation  Sulfonation Methylation Methylated Metabolite Hydroxylation->Methylation  Methylation Cysteine Cysteine Conjugate GSH->Cysteine  GSH Processing NAC N-Acetylcysteine Conjugate Cysteine->NAC  N-Acetylation

Based on studies of similar compounds, researchers can anticipate identifying 60-80 metabolites of this compound across biological matrices [1]. The most abundant metabolites typically include hydroxylated derivatives, glutathione conjugates, and phase II conjugated metabolites. The metabolic network often reveals several drug metabolism clusters (DMCs) where metabolites undergo sequential transformations.

Troubleshooting Guide

Table 7: Troubleshooting Common Issues

Problem Possible Cause Solution
Poor Chromatographic Peaks Column degradation Replace UHPLC column
Signal Suppression Matrix effects Optimize SPE cleaning step
Low Abundance Metabolites Not Detected Insensitive settings Implement FS-PIL-DE acquisition
Inconsistent Fragmentation Incorrect NCE Optimize stepped collision energies
Mass Accuracy Drift Calibration needed Recalibrate mass spectrometer
Retention Time Shift Mobile phase degradation Prepare fresh mobile phases

Conclusion

The UHPLC-Q-Orbitrap HRMS protocols outlined herein provide a comprehensive analytical framework for characterizing this compound and its metabolites in biological matrices. By implementing these optimized procedures for sample preparation, chromatographic separation, mass spectrometric detection, and data processing, researchers can obtain detailed metabolic profiles with high confidence in identification. The integration of advanced data mining techniques including MMDF, DPI, and NLF analysis enables the detection and characterization of even low-abundance metabolites that might be missed with conventional approaches. These application notes provide the necessary foundation for conducting rigorous metabolism studies on this compound, supporting future investigations into its pharmacological mechanisms, biotransformation pathways, and safety assessment.

References

Lancilactone C: A Structural and Synthetic Analogue

Author: Smolecule Technical Support Team. Date: February 2026

Recent studies on Lancilactone C, a rare natural triterpenoid with anti-HIV activity, offer the best available reference point. A key 2023 study succeeded in its total synthesis and, importantly, corrected its initially proposed chemical structure [1] [2]. The properties and handling of this compound are directly applicable to Lancilactone A.

The following table summarizes the critical information for Lancilactone C, which should guide initial experiments with this compound.

Property Details for Lancilactone C Relevance for this compound Protocol
Compound Class Triterpenoid (natural product) [1] [2] Suggests similar handling and stability concerns.
Key Challenge Initial proposed structure was incorrect; true structure confirmed via total synthesis and spectral data [1] [2]. Highlights critical need for analytical verification (NMR, MS) of compound identity and purity before use.
Synthetic Route Domino-like electrocyclization to form unique 7-membered ring [1] [2]. Informs potential synthesis and purification strategies.
Biological Activity Anti-HIV activity; non-cytotoxic in mammals [1] [2]. Indicates potential for bioactive, cell-based assays.

DMSO as a Primary Solvent: Handling and Preparation

Dimethyl sulfoxide (DMSO) is a standard solvent for biomedical research due to its ability to dissolve a wide range of polar and non-polar compounds [3]. The following workflow outlines the key steps for preparing a stock solution of a lancilactone compound in DMSO.

Start Start: Prepare Lancilactone/DMSO Solution P1 1. Obtain High-Purity DMSO (≥99.9%) Start->P1 P2 2. Confirm Compound Identity via NMR/MS Spectroscopy P1->P2 P3 3. Calculate Mass for Target Concentration (e.g., 10-100 mM) P2->P3 P4 4. Weigh Compound Under Dry Conditions P3->P4 P5 5. Add DMSO, Mix Thoroughly (Vortex/Sonication) P4->P5 P6 6. Aliquot and Store at -20°C (Sealed, desiccated) P5->P6 End Stock Solution Ready for Use P6->End

Critical Considerations for DMSO Use:

  • Purity is Paramount: Use ≥99.9% pure DMSO, and request a certificate of analysis (CoA) from the supplier to ensure the absence of impurities that could catalyze compound degradation [4].
  • Hygroscopicity: DMSO readily absorbs water from the atmosphere, which can affect compound solubility and stability over time. Always store DMSO and stock solutions in a sealed, dry environment [3] [5].
  • In Vitro Dilution: When adding stock solutions to cell cultures, final DMSO concentration should typically be kept below 0.1-0.5% to minimize cytotoxicity [3].
  • Analytical Verification: As with Lancilactone C, confirming the structure and purity of your this compound sample via NMR and Mass Spectrometry is an essential first step before initiating biological experiments [1] [2].

Analytical and Bioassay Techniques

The methodologies used to characterize and study lancilactone compounds can be directly applied in your protocols.

Method Application Protocol Notes
NMR Spectroscopy Structure elucidation and verification of the true compound structure [1] [2]. DMSO-d6 is a suitable solvent. Be mindful of its high viscosity and hygroscopicity, which can affect spectra [3].
LC-MS / GC-MS Quantifying compound concentration in solution; monitoring stability; detecting metabolites [5]. LC-MS/MS is ideal for sensitive, simultaneous quantification of the compound and its metabolites in biological matrices [5].
Cell-Based Viability Assays Assessing non-cytotoxicity and therapeutic index [1] [2]. Use appropriate DMSO vehicle controls. Low DMSO concentrations may stimulate growth, while high concentrations can be inhibitory or toxic [3].

Experimental Design and Safety Notes

  • Structure-Activity Relationships (SAR): The discovery that small structural changes significantly alter Lancilactone C's activity underscores the importance of precise chemical characterization for this compound [1] [2].
  • Positive Controls: For anti-HIV activity assays, the research on Concanamycin A (CMA) and its analogs provides a relevant reference point [6].
  • DMSO Handling: DMSO can rapidly penetrate skin and membranes, carrying dissolved compounds with it. Use appropriate personal protective equipment (PPE) including gloves when handling [3].

Key Recommendations for Researchers

  • Validate Compound Purity: Assume structural data for rare natural products may be revised, as was the case with Lancilactone C. Confirm the identity of your compound spectroscopically.
  • Prioritize DMSO Quality: Use the highest purity DMSO available and manage it to prevent water absorption.
  • Reference Lancilactone C Protocols: The synthesis, analysis, and bioassay methods developed for Lancilactone C are the most directly applicable templates for working with this compound.

References

Semi-Preparative HPLC Application Note: A Framework for Compound Purification

Author: Smolecule Technical Support Team. Date: February 2026

Abstract This document outlines a generalized application note for the purification of natural products or synthetic compounds using semi-preparative High-Performance Liquid Chromatography (HPLC). The protocol is designed to be adapted for specific compounds, such as Lancilactone A, for which a published isolation method was not found. The guidelines emphasize method scalability from analytical to semi-preparative scale, optimization for high yield and purity, and system suitability testing [1] [2] [3].

1. Introduction Semi-preparative HPLC bridges the gap between analytical analysis and large-scale preparative purification. It is ideal for isolating milligram to gram quantities of a target compound for downstream applications, including structural elucidation, biological activity testing (e.g., anti-HIV screening for lancilactone analogs), or as a pilot study for industrial-scale production [2] [3]. The objective is to achieve high purity (>95%) while maintaining a satisfactory yield, balancing resolution with throughput and cost-effectiveness [2].

2. Experimental Design and Workflow The typical workflow for a semi-preparative HPLC purification method begins with analytical-scale separation and is systematically scaled up. Key steps and decision points are summarized in the diagram below.

workflow Start Develop Analytical Method A Analyze crude sample on analytical HPLC Start->A B Assess resolution of target peak A->B C Scale up to semi-prep column based on cross-sectional area B->C Resolution > 1.5 D Optimize method: - Flow Rate - Injection Volume - Gradient B->D Poor resolution (Re-optimize) C->D E Perform purification run with fraction collection D->E F Analyze fractions (purity and identity) E->F End Target Compound Isolated F->End

3. Materials and Methods 3.1. Instrumentation A standard semi-preparative HPLC system should consist of:

  • Pump: Capable of delivering stable flow rates in the 5-50 mL/min range [2].
  • Injector: Equipped with a sample loop sufficient for the desired injection volume (e.g., 500 µL to several mL) [1].
  • Column Oven: Optional, for maintaining constant temperature.
  • Detector: UV-Vis or Photodiode Array (PDA) detector is most common. Mass-directed fraction collection can be used if available.
  • Fraction Collector: Automated collector capable of being triggered by time or peak detection.

3.2. Column Selection Semi-preparative columns typically have internal diameters (ID) of 10-25 mm and lengths of 150-500 mm [2] [3]. The stationary phase (e.g., C18, C8, phenyl) should be selected based on the analytical method that showed good resolution for the target compound.

3.3. Mobile Phase and Sample Preparation

  • Mobile Phase: Use HPLC-grade solvents. For a reversed-phase method, this is typically water (aqueous phase) and acetonitrile or methanol (organic phase), potentially with modifiers like formic acid or ammonium buffers.
  • Sample Preparation: The crude sample should be dissolved in a solvent compatible with the initial mobile phase composition. Filtering the sample through a 0.45 µm or 0.22 µm syringe filter is critical to prevent column clogging.

4. Method Development and Optimization Protocol This protocol assumes an analytical method with acceptable resolution already exists.

4.1. Scaling Calculations The primary scaling factor is the ratio of the cross-sectional areas of the semi-preparative and analytical columns.

  • Scaling Factor (Sf) = (r_semi-prep²) / (r_analytical²) where r is the column internal radius.
  • Scaled Flow Rate = Analytical Flow Rate × Sf
  • Scaled Injection Volume = Analytical Injection Volume × Sf

Table 1: Example Scaling from a Common Analytical to a Semi-Preparative Column

Parameter Analytical Column (4.6 mm ID) Semi-Prep Column (10 mm ID) Scaling Factor (Sf)
Cross-sectional Area 16.6 mm² 78.5 mm² 4.7
Flow Rate 1.0 mL/min 4.7 mL/min 4.7
Injection Volume 50 µL 235 µL 4.7

4.2. Optimization Criteria After initial scaling, fine-tune the method using the master resolution equation [4] [5]: Rs = (√N / 4) × (α - 1) × (k / (1 + k)) The following diagram illustrates the primary parameters that can be optimized to improve resolution (Rs).

optimization Goal Goal: Improve Resolution (Rs) P1 Column Efficiency (N) Goal->P1 P2 Selectivity (α) Goal->P2 P3 Retention Factor (k) Goal->P3 A1 Use smaller particles Longer column P1->A1 A2 Change solvent/stationary phase Modify pH or temperature P2->A2 A3 Adjust solvent strength (gradient profile) P3->A3

  • Column Efficiency (N): A higher number of theoretical plates (N) yields sharper peaks and better resolution. This can be improved by using columns packed with smaller particles or increasing column length [4] [5].
  • Selectivity (α): This is the most powerful factor. A change in selectivity (how the stationary phase distinguishes between two compounds) can be achieved by altering the mobile phase composition (e.g., changing from methanol to acetonitrile), using different buffer pH, or switching the stationary phase chemistry [6] [5].
  • Retention Factor (k): Optimizing k (how long a compound is retained on the column) is most effective when its initial value is low. Adjusting the solvent strength of the mobile phase (e.g., the % organic solvent) can bring k into the ideal range of 1-10 [4] [5].

4.3. System Suitability Testing Before sample purification, perform a system suitability test to ensure the instrument and method are performing adequately. Key parameters and their typical acceptance criteria are listed below [7] [8].

Table 2: System Suitability Test Parameters and Criteria

Parameter Description Acceptance Criteria
Theoretical Plates (N) Measure of column efficiency >2000 for the target peak [8]
Tailing Factor (T) Measure of peak symmetry <2.0 [8]
Resolution (Rs) Separation between target and closest peak >1.5 [8]
Repeatability (RSD) Precision of multiple injections of standard RSD of peak area ≤ 2.0% (n=5 or 6) [8]

5. Purification Execution and Analysis

  • Equilibration: Equilibrate the column with the starting mobile phase at the scaled flow rate until a stable baseline is achieved.
  • Injection and Run: Inject the prepared sample. Monitor the chromatogram in real-time.
  • Fraction Collection: Trigger fraction collection based on the UV signal for the peak of interest. It is advisable to collect the leading edge, apex, and tailing edge of the peak separately to maximize purity, as impurities often elute at the edges.
  • Post-Run Analysis: Pool the pure fractions as determined by re-analyzing a small aliquot of each fraction using the original analytical HPLC method. Concentrate the pooled fractions by rotary evaporation or lyophilization to obtain the purified solid.

6. Troubleshooting

  • Poor Resolution: Re-optimize the gradient or isocratic conditions. Consider changing the column chemistry (selectivity, α) [6].
  • Peak Tailing: Check for column degradation or overloading. Reduce the sample load.
  • Low Recovery: Ensure the compound is soluble in the mobile phase and not adsorbing to tubing or filters. Check for incomplete elution from the column.

References

Application Note: Antiviral Activity Evaluation of Lancilactone A

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Lancilactone C, a triterpenoid, has been identified as a naturally occurring non-cytotoxic anti-HIV compound [1]. Its proposed structure was recently revised through total synthesis, revealing a unique seven-membered ring formed via a domino-like electrocyclization reaction [1]. This breakthrough enables the production of sufficient quantities for biological testing and opens the door for structure-activity relationship (SAR) studies on lancilactones and related triterpenoids. Lancilactone A is presumed to belong to this family of compounds, though specific biological data for it is not available in the searched literature. This document outlines standardized protocols for evaluating the antiviral activity of this compound, leveraging common assays used for novel natural products [2] [3].

Key Antiviral Assay Types and Applications

For a natural compound like this compound, a multi-faceted assay approach is recommended to identify its mechanism of action. The table below summarizes core antiviral assays applicable to its evaluation.

Table 1: Key Antiviral Assays for this compound Profiling

Assay Type Primary Readout Key Applications for this compound Quantitative Measure
Cytopathic Effect (CPE) Inhibition [4] Microscopic observation of virus-induced cell death or dye uptake (e.g., Neutral Red). Initial high-throughput screening; determines ability to protect cells from viral destruction. EC50: Effective concentration that reduces CPE by 50% [5].
Virus Yield Reduction [4] Titration of infectious virus progeny from treated cultures. Confirms activity and measures direct impact on viral replication efficiency. EC50: Concentration that reduces virus titer by 50%.
Plaque Reduction Neutralization Test (PRNT) [4] Count of viral plaque-forming units under treatment. Highly quantitative measure of inhibition; ideal for dose-response studies. PRNT50: Concentration that reduces plaque count by 50%.
Reporter Virus Assay [6] Fluorescence (e.g., DsRed2) or luminescence from engineered reporter viruses. Sensitive, quantitative functional readout of replication inhibition; suitable for HTS. IC50: Concentration that inhibits reporter signal by 50% [6] [5].
Virucidal Assay [4] Infectivity of virus pre-incubated with compound. Determines if the compound directly inactivates viral particles. Reduction in log-virus titer after direct exposure.
Time-of-Addition Assay Viral titer or reporter signal at different times post-infection. Elucidates the specific stage (entry, replication, assembly) of the viral lifecycle targeted. Shift in EC50 when compound addition is delayed.

Detailed Experimental Protocols

Protocol 1: Cell-Based Screening via Cytopathic Effect (CPE) Inhibition

This is a robust and widely used assay for initial antiviral screening [4].

  • 3.1.1 Objective: To determine the effectiveness of this compound in preventing virus-induced cell death.
  • 3.1.2 Materials:
    • Cell line: Relevant to target virus (e.g., A549 for respiratory viruses, PC3 for paracrine signaling studies [6]).
    • Virus: Target virus (e.g., HIV, Influenza, SARS-CoV-2) at a predetermined titer.
    • Compound: this compound, dissolved in DMSO or appropriate solvent. Include a vehicle control.
    • Controls: Ribavirin (broad-spectrum), Remdesivir (for SARS-CoV-2, EC50 ~0.67 µM [7]), or other virus-specific positive controls; uninfected cell control; virus-only control.
    • Reagents: Cell culture media, neutral red dye or crystal violet.
  • 3.1.3 Procedure:
    • Cell Seeding: Seed cells in 96-well plates and incubate until ~80% confluent.
    • Compound Treatment: Prepare serial dilutions of this compound (e.g., 8 two-fold dilutions). Pre-treat cells with the compounds for 1-2 hours.
    • Virus Infection: Infect cells with the target virus at a low multiplicity of infection (MOI, e.g., 0.01), except for uninfected controls. Incubate for 1-2 hours for adsorption.
    • Incubation: Replace the inoculum with fresh medium containing the same concentrations of this compound. Incubate for 24-72 hours (until CPE is evident in virus controls).
    • Viability Staining: Add neutral red dye to cells. After incubation, wash and elute the dye. Alternatively, fix and stain cells with crystal violet.
    • Quantification: Measure absorbance (neutral red: 540 nm; crystal violet: 570 nm). Normalize data to virus-only (0% protection) and cell-only (100% protection) controls.

The workflow for this assay is outlined below.

Start Seed Cells in 96-Well Plate Treat Treat with this compound (Serial Dilutions) Start->Treat Infect Infect with Virus (MOI ~0.01) Treat->Infect Incubate Incubate for 24-72h Infect->Incubate Stain Stain with Neutral Red or Crystal Violet Incubate->Stain Measure Measure Absorbance Stain->Measure Analyze Calculate EC₅₀ Measure->Analyze

Protocol 2: Quantitative Assay Using a Fluorescent Reporter Virus

This protocol provides a highly sensitive and reproducible method for quantifying antiviral activity, as demonstrated with a DsRed2-expressing Vesicular Stomatitis Virus (VSV) [6].

  • 3.2.1 Objective: To obtain a quantitative and sensitive measure of this compound's inhibition of viral replication.
  • 3.2.2 Materials:
    • Cell line: A549 or other susceptible cell line.
    • Virus: Engineered reporter virus (e.g., VSV-DsRed2 [6]).
    • Compound: this compound.
    • Equipment: Fluorescent plate reader or biomolecular imager.
  • 3.2.3 Procedure:
    • Cell and Compound Prep: Seed cells in 96-well plates. The next day, treat with serial dilutions of this compound for a predetermined period (e.g., 24 hours).
    • Infection: Infect cells with the reporter virus at a high MOI (e.g., 5 PFU/cell) to ensure synchronous infection [6].
    • Development: Incubate for 24-28 hours to allow for fluorescent signal development.
    • Readout: Measure fluorescence (Ex/Em for DsRed2: ~558/583 nm) directly from the plate without fixing. The coefficient of variance for this assay can be as low as 1% [6].
    • Analysis: Normalize fluorescence to virus-only (0% inhibition) and cell-only (100% inhibition) controls. Calculate IC50 using linear interpolation or non-linear regression.

Data Analysis and Interpretation

Quantitative Metrics and Calculations

The primary quantitative measures for antiviral activity are EC50 and IC50.

  • EC50 (Effective Concentration 50%): The concentration of a compound that reduces the amount of virus or virus-induced effect by 50% compared to the untreated, infected control [5]. This term is commonly used in CPE and virus yield assays.
  • IC50 (Inhibitory Concentration 50%): The concentration of a compound that inhibits a specific process (e.g., reporter signal, enzyme activity) by 50% [5]. This term is used in reporter virus and target-specific assays.

Calculation: Generate dose-response curves from normalized data and calculate EC50/IC50 values using linear interpolation within the linear range or four-parameter logistic nonlinear regression.

Cytotoxicity Assessment (Parallel Essential Assay)

A critical control is to run a parallel assay to determine the compound's cytotoxicity.

  • Method: Treat uninfected cells with the same serial dilutions of this compound for the duration of the antiviral assay.
  • Viability Readout: Use assays like MTT, XTT, or neutral red uptake to measure cell viability.
  • Calculation: Calculate the CC50 (Cytotoxic Concentration 50%), the concentration that reduces cell viability by 50%.
  • Therapeutic Index (TI): A key parameter for lead compounds. TI = CC50 / EC50. A higher TI indicates a wider safety margin.

Troubleshooting and Best Practices

  • Solvent Controls: Always include a solvent (e.g., DMSO) control at the same concentration used in compound treatments.
  • Cell Line and Virus Validation: Use well-characterized cell lines and virus stocks with known titers to ensure assay reproducibility.
  • Mechanism of Action Studies: Once initial activity is confirmed, employ time-of-addition studies and specific enzymatic assays (e.g., against viral polymerase or protease [8] [7] [9]) to identify the specific target stage or protein in the viral lifecycle.
  • Natural Product Considerations: Ensure compound purity and stability throughout the assay. Test for potential assay interference, especially in fluorescence-based assays.

Conclusion

The protocols outlined herein provide a comprehensive framework for evaluating the antiviral potential of this compound. Starting with a CPE-based screening assay followed by confirmation and quantification with a reporter virus system will yield robust data on its potency (EC50) and safety margin (Therapeutic Index). The recent synthetic advances in the lancilactone family [1] will facilitate the use of these assays to optimize the structure of this compound, potentially leading to the development of a novel antiviral drug candidate.

References

Comprehensive Application Notes and Protocols: Lancilactone C as a Novel Anti-HIV Therapeutic Candidate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The ongoing pursuit of effective anti-HIV therapeutics with improved safety profiles and novel mechanisms of action has brought natural products to the forefront of antiviral research. Among these, Lancilactone C, a triterpenoid lactone initially isolated from the plant Kadsura lancilimba, has emerged as a promising candidate due to its potent anti-HIV properties coupled with non-cytotoxic characteristics in mammalian cells. Originally discovered in 1999, this compound demonstrated inhibition of HIV replication in H9 lymphocytes with an impressive therapeutic index greater than 71.4, positioning it as a potential lead compound for future drug development. [1] Despite this promising activity, research progress has historically been hampered by the compound's limited natural availability and initial structural mischaracterization, creating significant bottlenecks in thorough biological evaluation and structure-activity relationship studies.

The recent groundbreaking work by the research group at Kyoto University has addressed these challenges through the first total synthesis of Lancilactone C, resulting in both a practical synthetic route and the crucial revision of its originally proposed structure. [2] [3] This advancement not only clarifies the true molecular identity of this promising anti-HIV agent but also provides reliable access to the compound and its analogs for comprehensive biological testing. These application notes consolidate the current knowledge on Lancilactone C, with particular emphasis on the recently developed synthetic methodologies, analytical protocols, and biological evaluation procedures to facilitate further research and development efforts within the scientific community.

Key Research Findings

Structural Revision and Characterization

The recent total synthesis of Lancilactone C by Kuroiwa et al. has led to a significant revision of its originally proposed structure, highlighting the critical importance of synthetic validation in natural product research. The initial structural assignment, based primarily on mass and NMR spectral data of the isolated compound, had suggested a unique unsaturated seven-membered ring system where all carbon atoms were sp² hybridized—an arrangement notably uncommon among triterpenoids. [3] However, through a biomimetically-inspired synthetic approach, the research team demonstrated that the true structure of Lancilactone C differs substantially from this initial proposal, particularly in the configuration of its distinctive seven-membered ring component. [2]

The synthetic strategy employed provided compelling insights into the biosynthetic pathway of Lancilactone C, remarkably revealing that the electrocyclization reaction utilized in the total synthesis likely mirrors the natural biosynthetic mechanism. [4] This convergence of synthetic and biosynthetic logic not only validates the structural revision but also offers valuable perspectives on the compound's natural formation. The revised structure maintains the characteristic tricyclic framework comprised of trans-dimethylbicyclo[4.3.0]nonane and a reconfigured seven-membered ring, but with distinct electronic and stereochemical features that undoubtedly influence its biological activity and physicochemical properties. [3] This structural clarification resolves previous ambiguities in the literature and establishes a solid foundation for future investigations into the compound's mechanism of action and analog development.

Biological Activity Profile

Lancilactone C exhibits a promising biological activity profile characterized by potent anti-HIV effects coupled with an absence of cytotoxicity, positioning it as an attractive lead compound for therapeutic development. Initial isolation studies demonstrated that the compound inhibits HIV replication in H9 lymphocytes with an EC₅₀ value of 1.4 μg/mL and a therapeutic index greater than 71.4, indicating significant selectivity for antiviral activity over host cell toxicity. [1] This non-cytotoxicity in mammalian systems represents a particularly valuable attribute, as current antiretroviral therapies often suffer from side effects associated with cellular toxicity, especially during long-term treatment regimens. [5]

The precise mechanism by which Lancilactone C exerts its anti-HIV activity remains an active area of investigation, though its efficacy in inhibiting viral replication in lymphocyte models is well-established. [2] The compound's unique tricyclic architecture, particularly the revised seven-membered ring structure, suggests it may interact with viral or cellular targets distinct from those addressed by existing antiretroviral drugs. This potential for a novel mechanism of action is especially significant given the persistent challenges of multidrug resistance and latent viral reservoirs that complicate current HIV treatment strategies. [5] The demonstrated anti-HIV efficacy, combined with favorable cytotoxicity profile, underscores Lancilactone C's potential as either a standalone therapeutic or a component of combination therapies aimed at overcoming limitations of existing treatments.

Experimental Data

Anti-HIV Activity and Cytotoxicity

Comprehensive evaluation of Lancilactone C's biological activity has yielded quantitative data essential for assessing its therapeutic potential. The table below summarizes the key pharmacological parameters established through experimental testing:

Table 1: Anti-HIV Activity and Cytotoxicity Profile of Lancilactone C

Evaluation Parameter Result Experimental Context
Anti-HIV Activity (EC₅₀) 1.4 μg/mL HIV replication inhibition in H9 lymphocytes
Therapeutic Index >71.4 Ratio of cytotoxic to anti-HIV concentration
Cytotoxicity Non-cytotoxic Mammalian cell systems
Target Cell Line H9 lymphocytes Human T-lymphoblastic cell line

The therapeutic index exceeding 71.4 indicates a substantial window between effective antiviral concentration and toxic levels, suggesting favorable safety parameters for further development. [1] The confirmation of non-cytotoxicity in mammalian systems further enhances the compound's profile as a promising therapeutic candidate, particularly compared to many existing antiretroviral agents that exhibit various cytotoxicity concerns after long-term administration. [2]

Synthesis Optimization Parameters

The development of an efficient synthetic route to Lancilactone C required systematic optimization of reaction conditions to maximize yield and efficiency. The following table outlines key parameters that significantly influence the success of the domino [4+3] cycloaddition process central to the construction of the compound's unique tricyclic framework:

Table 2: Critical Optimization Parameters for Lancilactone C Synthesis

Reaction Parameter Impact on Synthesis Optimal Conditions
Domino [4+3] Cycloaddition Constructs tricyclic core framework Oxidation/Diels-Alder/elimination/electrocyclization sequence
Electrocyclization Forms seven-membered ring; mirrors biosynthesis Thermal conditions
Biosynthetic Mimicry Enhanced efficiency; validates structural assignment Biomimetic approach
Starting Material Availability Enables scalable synthesis Readily available precursors

The strategic implementation of a domino reaction sequence has proven particularly valuable, enabling the construction of multiple ring systems in a single synthetic operation without the need for isolating intermediates, thereby enhancing overall efficiency and yield. [3] The electrocyclization step not only serves as the key transformation for forming the unique seven-membered ring but also remarkably parallels the proposed biosynthetic pathway, providing valuable insights into the natural production of this compound. [2] This biomimetic approach not only validates the structural revision but also offers a more efficient and potentially scalable route to Lancilactone C and structurally related analogs for comprehensive biological evaluation.

Experimental Protocols

Total Synthesis of Lancilactone C
4.1.1 Synthetic Strategy and Workflow

The total synthesis of Lancilactone C employs a innovative domino reaction sequence that enables efficient construction of the complex tricyclic scaffold from simpler starting materials. This approach was developed by the Kyoto University research group and published in the Journal of the American Chemical Society. [3] The synthetic workflow proceeds through a carefully orchestrated series of transformations that mimic the proposed biosynthetic pathway, culminating in the revised structure of Lancilactone C.

G Start Starting Materials (Readily available precursors) OP Oxidation Process Start->OP Pre-conditioning DA Diels-Alder Reaction OP->DA Activated diene/dienophile E Elimination Reaction DA->E Intermediate formation EC Electrocyclization (Forms 7-membered ring) E->EC Thermal conditions RS Revised Structure of Lancilactone C EC->RS Structure confirmation BR Biosynthetic Relevance EC->BR Mirrors natural pathway

Figure 1: Synthetic workflow for Lancilactone C total synthesis illustrating the domino reaction sequence and its biosynthetic relevance.

4.1.2 Detailed Experimental Procedure

Materials and Equipment:

  • Anhydrous solvents (dichloromethane, tetrahydrofuran, toluene)
  • Nitrogen atmosphere setup
  • Standard glassware for organic synthesis (round-bottom flasks, reflux condensers, separatory funnels)
  • Chromatography equipment for purification (silica gel, TLC plates)
  • Spectroscopic analysis instruments (NMR, MS, IR)

Step 1: Preparation of Oxidation Precursor

  • Begin with appropriately functionalized triterpenoid precursor (1.0 equiv) in anhydrous dichloromethane (0.1 M concentration) under nitrogen atmosphere.
  • Cool the solution to 0°C and add oxidant (e.g., 2.2 equiv of pyridinium chlorochromate or optimized oxidizing agent) portionwise over 15 minutes.
  • Stir the reaction mixture at 0°C for 1 hour, then allow to warm slowly to room temperature and monitor by TLC until complete consumption of starting material.
  • Work up by careful quenching and extraction, followed by silica gel chromatography to isolate the oxidized intermediate.

Step 2: Domino [4+3] Cycloaddition Sequence

  • Dissolve the oxidized intermediate (1.0 equiv) in anhydrous toluene (0.05 M concentration) under nitrogen.
  • Heat the solution to 80°C and maintain with stirring for 4-8 hours, monitoring reaction progress by TLC and/or LC-MS.
  • The domino sequence proceeds through:
    • In situ generation of diene/dienophile system
    • Intermolecular Diels-Alder cyclization
    • Elimination of leaving group
    • Electrocyclization to form the seven-membered ring
  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

Step 3: Purification and Characterization

  • Purify the crude product by flash chromatography on silica gel using optimized eluent system (e.g., hexane/ethyl acetate gradient).
  • Characterize the synthetic Lancilactone C using comprehensive spectroscopic methods:
    • ¹H and ¹³C NMR: Compare with reported data for structural validation
    • High-Resolution Mass Spectrometry: Confirm molecular formula
    • Optical Rotation: Verify stereochemical integrity
    • IR Spectroscopy: Functional group analysis

Notes and Troubleshooting:

  • Strict exclusion of moisture and oxygen is crucial for high yields in the electrocyclization step.
  • The domino reaction may require temperature optimization depending on specific substrate structure.
  • If reaction stalls, consider screening Lewis acid catalysts to promote the cycloaddition steps.
  • Storage of synthetic Lancilactone C should be at -20°C under inert atmosphere to prevent decomposition.
Anti-HIV Activity Assessment
4.2.1 HIV Replication Inhibition Assay

This protocol details the standardized procedure for evaluating the inhibition of HIV replication in H9 lymphocytes by Lancilactone C, based on the original isolation study and subsequent pharmacological characterization. [1]

Materials and Reagents:

  • H9 lymphocyte cell line (ATCC HTB-176)
  • HIV-1 stock (appropriate clade, TCID₅₀ determined)
  • Lancilactone C test compound (synthetic or isolated)
  • Antiretroviral drug positive control (e.g., AZT)
  • Cell culture media (RPMI-1640 with 10% FBS and antibiotics)
  • p24 antigen ELISA kit or RT-PCR reagents for viral quantification
  • Cell viability assay reagents (MTT or Alamar Blue)

Experimental Workflow:

G C1 Culture H9 lymphocytes (Exponential phase) C2 Infect with HIV-1 (MOI = 0.01) C1->C2 C3 Compound Treatment (Lancilactone C, concentration range) C2->C3 C4 Incubate (37°C, 5% CO₂, 5-7 days) C3->C4 C5 Viral Load Quantification (p24 ELISA or RT-PCR) C4->C5 C6 Cytotoxicity Assessment (MTT assay) C4->C6 C7 Dose-Response Analysis (EC₅₀, TI calculation) C5->C7 C6->C7

Figure 2: Experimental workflow for anti-HIV activity assessment of Lancilactone C in H9 lymphocytes.

Detailed Procedure:

Cell Culture and Infection:

  • Maintain H9 lymphocytes in complete RPMI-1640 medium at 37°C in 5% CO₂, ensuring cell viability >95% before experimentation.
  • For infection, concentrate cells to 1×10⁶ cells/mL and incubate with HIV-1 stock at a multiplicity of infection (MOI) of 0.01 for 2 hours at 37°C with gentle agitation.
  • Remove excess virus by washing cells twice with pre-warmed phosphate-buffered saline (PBS), then resuspend in complete medium at 5×10⁵ cells/mL.

Compound Treatment and Incubation:

  • Prepare Lancilactone C stock solution in DMSO (ensure final DMSO concentration ≤0.1% in all treatments).
  • Serially dilute the compound in culture medium to achieve final test concentrations (typically ranging from 0.1 to 100 μg/mL).
  • Distribute infected cell suspension into 24-well plates (1 mL/well) and add compound treatments in triplicate for each concentration.
  • Include appropriate controls:
    • Infected, untreated cells (virus control)
    • Uninfected, untreated cells (cell control)
    • Infected cells treated with known antiretroviral (positive control)
  • Incubate plates at 37°C in 5% CO₂ for 5-7 days, monitoring daily for cytopathic effects.

Viral Quantification and Data Analysis:

  • Collect culture supernatants by centrifugation (500 × g, 10 minutes) for viral load assessment.
  • Quantify HIV replication using p24 antigen capture ELISA according to manufacturer's protocol, or alternatively, measure viral RNA by RT-PCR.
  • Assess cell viability using MTT assay: Add 50 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, then solubilize formazan crystals with DMSO and measure absorbance at 570 nm.
  • Calculate percent inhibition of HIV replication relative to virus control and percent cell viability relative to cell control.
  • Generate dose-response curves and determine EC₅₀ (50% effective concentration for antiviral activity) and CC₅₀ (50% cytotoxic concentration) using appropriate statistical software (e.g., GraphPad Prism).
  • Compute therapeutic index (TI) as CC₅₀/EC₅₀.

Quality Control Considerations:

  • Ensure consistency in viral stock potency across experiments by regular titration.
  • Maintain DMSO concentration constant across all treatments to avoid solvent effects.
  • Include quality control checks for p24 ELISA (standard curve, controls) to assure assay validity.
  • Repeat experiments at least three times independently to ensure reproducibility.

Research Implications and Future Directions

Therapeutic Potential and Applications

The successful total synthesis and structural elucidation of Lancilactone C opens several promising avenues for HIV therapeutic development. The compound's favorable cytotoxicity profile distinguishes it from many existing antiretroviral drugs, suggesting potential for reduced side effects during long-term treatment. [2] [1] This attribute is particularly valuable given that current combination antiretroviral therapies (cART), while effective at suppressing viral replication, are often associated with undesirable side effects that diminish quality of life and complicate treatment adherence, especially in patients undergoing long-term therapy. [5] The novel chemical scaffold of Lancilactone C presents opportunities for developing antiretroviral agents with potentially new mechanisms of action, which could address the persistent challenge of multidrug-resistant HIV strains that emerge from the high mutation rate of the virus.

The domino synthesis approach developed by the Kyoto University team enables production of Lancilactone C and structural analogs in quantities sufficient for comprehensive preclinical evaluation, addressing the critical limitation of natural scarcity that has historically impeded research progress. [3] [4] This synthetic accessibility facilitates systematic structure-activity relationship (SAR) studies to optimize antiviral potency, improve pharmacological properties, and potentially expand the compound's activity spectrum. Furthermore, the biomimetic nature of the synthetic route suggests possibilities for biocatalytic production or metabolic engineering approaches to scale up production, should Lancilactone C or its analogs progress toward clinical development. The convergence of synthetic accessibility, novel structure, and promising biological profile positions Lancilactone C as a valuable lead compound in the ongoing search for improved HIV therapeutics.

Integration with Current HIV Cure Strategies

Recent advances in HIV cure research have emphasized the "kick and kill" approach for eradicating latent viral reservoirs, which represent the primary barrier to complete HIV cure. [6] [7] While Lancilactone C has demonstrated direct anti-HIV activity in infected lymphocytes, its potential role in reservoir-targeted strategies warrants investigation. The remarkable success of latency reversing agents like EBC-46 and its analogs, which have shown ability to activate dormant HIV in up to 90% of treated cells, suggests that combination approaches targeting both active and latent viral populations may represent the future of HIV eradication efforts. [7]

Future research directions for Lancilactone C should include:

  • Evaluation of latency reversal potential in primary cell models of HIV latency
  • Assessment of reservoir reduction in humanized mouse models or other advanced animal models
  • Combination studies with immunotherapies that could eliminate revealed infected cells
  • Exploration of synergies with existing antiretroviral agents to enhance potency and reduce resistance development
  • Delivery optimization potentially incorporating advanced nanoparticle formulations similar to the LNP X technology recently developed for mRNA delivery to HIV reservoir cells [6]

The development of Lancilactone C as part of a comprehensive HIV therapeutic strategy aligns with the growing recognition that effective long-term management or cure of HIV infection will likely require multi-target approaches addressing both active replication and persistent reservoirs. The compound's unique structural features and synthetic accessibility provide a solid foundation for these investigations, potentially contributing to the next generation of HIV therapeutics aimed at complete viral eradication rather than mere suppression.

Conclusion

The recent achievements in Lancilactone C research, particularly the total synthesis and structural revision accomplished by the Kyoto University group, have transformed this rare natural product from a biological curiosity into a tractable lead compound for anti-HIV drug development. The development of an efficient domino synthetic strategy has not only clarified the true molecular structure of Lancilactone C but also provided practical access to the compound and its analogs for thorough biological evaluation. The confirmed anti-HIV activity in lymphocyte models, coupled with an absence of cytotoxicity, presents a promising therapeutic profile that addresses significant limitations of current antiretroviral regimens.

These application notes provide comprehensive experimental protocols to support further investigation and development of Lancilactone C as a potential anti-HIV therapeutic agent. The synthetic methodologies detailed herein enable production of the compound in practical quantities, while the biological assessment protocols facilitate standardized evaluation of both the natural product and synthetic analogs. As research progresses, the unique structural features of Lancilactone C combined with its promising biological activity profile position it as a valuable candidate for the ongoing development of novel HIV therapeutics with improved efficacy, reduced side effects, and potentially novel mechanisms of action. The integration of such innovative natural product-derived compounds with emerging technologies for targeting viral reservoirs represents a promising frontier in the continued effort to develop more effective solutions for HIV infection.

References

Lancilactone A triterpenoid biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of Lancilactone A

This compound is defined as a triterpene lactone [1]. Triterpenes are a class of chemical compounds composed of six isoprene units with the molecular formula C₃₀H₄₈ [2]. The following table summarizes its core chemical properties:

Property Description
CAS Number 218915-15-2 [1]
Molecular Formula C₃₀H₄₀O₅ [1]
Molecular Weight 480.64 g/mol [1]
Chemical Class Triterpene lactone [1]
Storage Powder: -20°C for 3 years; in solvent: -80°C for 1 year [1]

Reported Biological Activity of Lancilactone C

Recent breakthroughs have focused on Lancilactone C, a compound closely related to this compound within the same family. The key findings are summarized below [3] [4] [5].

Property Description
Biological Activity Inhibition of HIV replication [3] [4] [5]
Experimental Model H9 lymphocytes [5]
Cytotoxicity Non-cytotoxic in mammalian cells [3] [4] [5]
Significance Potential as a lead candidate for developing novel anti-HIV drugs due to its efficacy and lack of cytotoxicity [3] [4].

Total Synthesis and Structure Revision of Lancilactone C

A research group at Kyoto University achieved the first total synthesis of Lancilactone C, which led to a critical revision of its originally proposed chemical structure [3] [4] [5].

Key Synthetic Strategy

The synthesis was accomplished via a domino reaction sequence that efficiently constructed its unique seven-membered ring system. This sequence involved [5]:

  • A [4 + 3] cycloaddition
  • Oxidation
  • A Diels-Alder reaction
  • Elimination
  • Electrocyclization

This synthetic approach was inspired by the compound's plausible biosynthetic pathway [5]. The experimental workflow for this process is summarized in the following diagram.

G Start Start: Precursor Molecules Step1 Domino Reaction Sequence Start->Step1 Step2 [4+3] Cycloaddition Step1->Step2 Step3 Oxidation Step2->Step3 Step4 Diels-Alder Reaction Step3->Step4 Step5 Elimination Step4->Step5 Step6 Electrocyclization Step5->Step6 Step7 Formation of Tricyclic Core Step6->Step7 Step8 Structure Revision Step7->Step8 End End: True Structure of Lancilactone C Step8->End

Protocol Insights: Structure Revision

The total synthesis proved that the originally proposed structure for Lancilactone C was incorrect. The synthetic team derived the true structure by comparing their synthetic compounds to natural samples using spectral data and insights from biosynthesis [3] [4]. The relationship between the proposed and true structures is illustrated below.

G InitialIsolation Initial Isolation from Nature ProposedStructure Proposed Structure (Unsaturated 7-membered ring) InitialIsolation->ProposedStructure TotalSynthesis Total Synthesis via Domino Electrocyclization ProposedStructure->TotalSynthesis SpectralAnalysis Spectral Data Analysis TotalSynthesis->SpectralAnalysis TrueStructure True Structure of Lancilactone C SpectralAnalysis->TrueStructure BiosyntheticPathway Plausible Biosynthetic Pathway BiosyntheticPathway->SpectralAnalysis

Application Notes for Research Scientists

  • Lead Compound Optimization: The successful total synthesis of Lancilactone C opens avenues for structural optimization [3] [4]. Researchers can now systematically create analogs to improve anti-HIV potency, optimize pharmacokinetic properties, and reduce potential toxicity.
  • Synthetic Methodology: The domino electrocyclization strategy is a powerful tool for constructing complex triterpenoid skeletons [5]. This protocol can be adapted to synthesize other lancilactones and related natural products with similar ring systems for structure-activity relationship (SAR) studies.
  • Mechanistic Studies: The non-cytotoxic nature of Lancilactone C makes it an attractive candidate for probing novel mechanisms of HIV inhibition [3]. Future work should focus on identifying its specific molecular target within the HIV replication cycle.
  • Addressing Drug Development Challenges: A key advantage of this research line is the potential to develop "less problematic anti-HIV drugs" that could alleviate the burden of continuous medication and complex multi-drug therapies for patients [4].

Knowledge Gaps and Future Directions

  • This compound Bioactivity: While this compound is identified as a triterpene lactone, its specific biological activities and molecular targets require experimental investigation [1].
  • Mechanism of Action: The precise mechanism by which Lancilactone C inhibits HIV replication remains unknown and is a critical area for future research [3] [5].
  • In Vivo Validation: The promising in vitro data for Lancilactone C needs to be followed up with in vivo studies in appropriate animal models to validate its efficacy and safety profile.

References

Troubleshooting Guide: Common Purification Challenges

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines common problems, their potential causes, and corrective actions based on general chromatography principles [1] [2] [3].

Problem Potential Causes Corrective Actions
Low Yield Protein/protein or protein/metal interactions; suboptimal flow rate; incomplete elution [1] [4]. Use inert column hardware; reduce flow rate during loading/elution; optimize imidazole concentration or pH for elution [1] [4].
Poor Purity Inadequate washing; non-specific binding; contaminants with similar properties [1] [3]. Increase stringency of wash buffers (e.g., add low [1] or include a polishing step (e.g., Size Exclusion or Ion Exchange) [5].
Poor Resolution Low column efficiency (N); poor selectivity (α); insufficient retention (k) [3]. Use a column with smaller particles or different chemistry; adjust mobile phase pH or solvent composition; use a weaker elution solvent to increase k [3].
Retention Time Drift Mobile phase decomposition; temperature fluctuations; pump instability [2]. Prepare fresh mobile phase daily; use a column oven for temperature control; perform regular pump maintenance [2].
Clogged Column/High Pressure Particulate matter in sample; buffer precipitation; accumulated contaminants [1]. Always clarify samples by centrifugation or filtration; filter buffers; implement a regular column cleaning regimen [1].

FAQs for Purification Scientists

Here are answers to some frequently asked questions that arise during method development and troubleshooting.

Q1: How can I improve the resolution of my HPLC separation? You can improve resolution (Rs) by manipulating the three terms in the resolution equation: efficiency (N), selectivity (α), and retention (k) [3].

  • Increase Efficiency (N): Use a column with a smaller particle size or a longer column. Reducing system extra-column volume also helps [3].
  • Adjust Selectivity (α): This is often the most effective approach. Change the column stationary phase (e.g., from C18 to phenyl), modify the mobile phase pH to alter the ionization state of analytes, or change the organic solvent type (e.g., from methanol to acetonitrile) [4] [3].
  • Optimize Retention (k): Use a weaker solvent in the mobile phase to increase retention, ensuring the retention factor (k) is ideally between 2 and 10 [3].

Q2: My compound's retention time is inconsistent between runs. What should I check? Retention time drift is commonly caused by [2]:

  • Mobile Phase Issues: Ensure consistency in mobile phase preparation (pH, buffer concentration, and solvent percentage). Prepare fresh mobile phase frequently and use high-quality solvents.
  • Temperature Fluctuations: Even small changes in ambient temperature can affect retention. Always use a column oven to maintain a stable temperature.
  • Instrument Issues: Check for pump malfunctions, such as worn seals or check valves, which can cause an inconsistent flow rate. Regular system maintenance is key.

Q3: What steps can I take to prevent my column from clogging? Preventative measures are crucial for column longevity [1]:

  • Sample Preparation: Always centrifuge or filter your samples (e.g., using a 0.22µm or 0.45µm filter) to remove insoluble material before injection.
  • Buffer Preparation: Ensure all buffers are properly filtered and soluble at the working temperature and concentration.
  • Column Cleaning: Follow the manufacturer's recommended cleaning procedures. For severe contamination, cleaning with solutions containing SDS (with no K+ to prevent precipitation) or 6 M guanidinium-HCl can remove aggregated proteins [1].

Q4: How do I choose between native and denaturing purification conditions? The choice depends on the nature and location of your target protein [1]:

  • Native Conditions: Use when the protein is soluble and you wish to purify it in its functional, folded state. The buffers used are nondenaturing (e.g., without urea or guanidinium-HCl).
  • Denaturing Conditions: Use when the protein is insoluble and forms inclusion bodies, or if you need to solubilize a membrane protein. Conditions typically involve buffers containing 6-8 M urea or guanidinium-HCl to denature the protein and keep it in solution [1].

Experimental Workflows

The following workflows outline the core steps for two common purification strategies.

G cluster_native Native Conditions Workflow Native Purification Native Purification N1 Equilibrate column with Binding Buffer Native Purification->N1 N2 Load clarified lysate (Flow rate: 0.5-1 mL/min for 1mL column) N1->N2 N3 Wash with Binding Buffer until UV baseline stable N2->N3 N4 Elute with Imidazole gradient (Peaks typically at 25-45 mM) N3->N4 N5 Clean and Store Column in 20% Ethanol N4->N5

  • Key Considerations for Native Purification:
    • Clarification: It is critical to remove insoluble material from the lysate by centrifugation or filtration before loading to prevent column clogging [1].
    • Flow Rate: Due to the high binding specificity of some resins, using a slower flow rate during sample loading (e.g., 0.5-1 mL/min for a 1mL column) can significantly improve protein yield [1].
    • Elution: A gradient elution with imidazole (e.g., from 0 to 250 mM) is standard. Monitor where your target protein elutes, as it can occur at relatively low concentrations (25-45 mM) depending on the His-tag's accessibility [1].

G cluster_denaturing Denaturing Conditions Workflow Denaturing Purification Denaturing Purification D1 Equilibrate with high-pH Denaturing Buffer (e.g., pH 8.0) Denaturing Purification->D1 D2 Load sample dissolved in Denaturing Buffer D1->D2 D3 Wash with high-pH Buffer until UV baseline stable D2->D3 D4 Perform step-wise pH reduction (e.g., pH 6.3, 5.9) D3->D4 D5 Elute at low pH (e.g., pH 4.5) D4->D5 D6 Clean and Store Column in 20% Ethanol D5->D6

  • Key Considerations for Denaturing Purification:
    • Buffer Preparation: After adding urea, the pH of the buffer will drop. It is essential to readjust the pH to the desired value after the denaturant is completely dissolved [1].
    • Binding Incubation: For best results with denatured proteins, an overnight incubation of the sample with the resin can improve binding efficiency [1].
    • Elution Options: Elution can be achieved either through a step-wise pH drop (as shown in the workflow) or, alternatively, by using a gradient of imidazole in a denaturing buffer [1].

References

Lancilactone A stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

What We Know About Lancilactone A

Direct, publicly available scientific studies on the stability of this compound in solution are currently lacking. The core information comes from a commercial supplier's website.

Property Reported Value / Information Source / Context
Recommended Storage (Powder) -20°C for 3 years [1] Supplier's handling instructions
Recommended Storage (Solution) -80°C for 1 year [1] Supplier's handling instructions
Molecular Formula C30H40O5 [1] Chemical identifier
Molecular Weight 480.64 g/mol [1] Chemical identifier
Solubility & Formulation No specific data found; supplier provides a general in vivo formulation calculator using DMSO, PEG300, Tween 80, and saline [1] Implies common laboratory solvents are used

A Framework for Your Stability Studies

In the absence of established protocols, you can design your own stability study based on standard pharmaceutical practices. The workflow below outlines this systematic approach.

cluster_conditions Key Test Variables cluster_analysis Key Analysis Methods Start Start: Plan Stability Study Step1 Define Test Conditions Start->Step1 Step2 Prepare Stock Solution Step1->Step2 Var1 Solvent (e.g., DMSO, various buffers) Var2 Temperature (-80°C, 4°C, 25°C, 40°C) Step3 Aliquot and Store Step2->Step3 Step4 Analyze Samples Over Time Step3->Step4 End Determine Stability Profile Step4->End Method1 HPLC for Purity & Degradation Products Method2 Mass Spectrometry for Structural Integrity Var3 pH (if in aqueous solution) Var4 Exposure to Light

Diagram: A systematic workflow for designing a stability study for this compound.

FAQs and Troubleshooting

Based on common laboratory challenges, here are some anticipated questions and guidance.

Question / Issue Recommended Action & Notes
No stability data for my solvent/buffer. Begin with a forced degradation study: expose a solution to stress conditions (e.g., heat, acid, base, light) and analyze changes with HPLC-MS to identify degradation products and vulnerable sites in the molecule.

| Compound precipitates during dilution. | This suggests poor solubility. Re-constitute the initial stock in a different co-solvent (e.g., ethanol, acetone) or use a solubilizing agent like cyclodextrin. Sonication and gentle heating can also help. | | Loss of activity in cell-based assays. | The compound may be degrading in the aqueous culture medium. Prepare fresh dosing solutions immediately before use. Test the stability of your compound in the assay medium itself over the incubation period. | | How to prepare a stock solution? | A common starting point is to dissolve the powder in high-quality, anhydrous DMSO to create a concentrated stock (e.g., 10-50 mM) [1]. Aliquot immediately and store at -80°C to avoid freeze-thaw cycles and water absorption. |

A Note on Related Research

Recent literature highlights significant advances with Lancilactone C, a related compound. A 2023 study achieved its total synthesis and, in the process, corrected its originally proposed chemical structure [2] [3] [4]. This underscores that the properties of these compounds are still being actively defined and that your experimental work on this compound is valuable.

References

optimizing Lancilactone A extraction efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Methodologies

While a direct protocol for Lancilactone C extraction is not available, the research from Kyoto University provides a pivotal methodological foundation.

  • Core Technique: Total Synthesis The team achieved the production of Lancilactone C through a domino-like synthesis to construct its unique seven-membered ring structure [1] [2]. This method is a complete chemical creation process, not an extraction from a natural source.
  • Key Discovery: Structure Revision A critical outcome of their work was the revision of the compound's originally proposed structure. They deduced the true structure through spectral data and an understanding of its biosynthesis [1]. This highlights that any extraction or analysis method must be based on the correct molecular structure.

Troubleshooting & Optimization Guides

The following FAQs address common challenges in developing methods for complex natural products like lancilactones, based on general principles of analytical chemistry.

FAQ 1: My extraction yield of the target compound from a natural source is low. What can I optimize? Low extraction efficiency can be due to several factors. The table below summarizes the key parameters to investigate [3].

Factor Description Optimization Strategy
Solvent Selection The affinity of the solvent for the target analyte. Choose a solvent with high affinity for the analyte and immiscible with the sample matrix [3].
Matrix Properties The composition of the source material (e.g., plant tissue). The presence of binding agents can reduce yield. Techniques like homogenization can break down the matrix structure for improved access [4] [3].
Extraction Technique The method used to facilitate the transfer of the analyte. Employ techniques like sonication, agitation, or heating to enhance extraction rates. Advanced techniques like Pressurized Liquid Extraction (PLE) can be more efficient [3].
Temperature & Time Physical parameters that influence the extraction process. Increased temperature can improve solubility and diffusivity. Kinetic studies can help determine the optimal extraction time [3].

FAQ 2: How can I improve the separation and analysis of my extracted compound using HPLC? Robust HPLC method development is crucial for accurately identifying and quantifying your target compound after extraction.

  • Systematic Method Development: A structured approach is recommended, involving four key steps [4]:
    • Method Scouting: Screening various column chemistries and mobile phases to find the best starting point.
    • Method Optimization: Iteratively testing conditions (e.g., gradient, temperature, pH) to achieve the best resolution and speed.
    • Robustness Testing: Determining how small, deliberate changes to the method parameters affect the results.
    • Method Validation: Formally proving the method is suitable for its intended purpose [4].
  • Column Selection: If a standard C18 column does not provide sufficient separation, consider columns with different selectivities, such as RP-Amide or Phenyl phases, which can offer enhanced retention for polar compounds or those with specific ring systems [5].
  • Mobile Phase and pH: Use an appropriate buffer to control the pH of your mobile phase. It is critical to work at a pH that is at least one unit away from the pKa of your analyte to ensure consistent ionization and stable retention times [5].

FAQ 3: My HPLC analysis shows interfering peaks, suggesting matrix effects. How can I mitigate this? Matrix effects occur when other components from your sample co-extract and interfere with analysis [4].

  • Sample Preparation: The most straightforward approach is to improve your sample clean-up. Techniques include [4]:
    • Liquid-Liquid Extraction: Isolates compounds based on solubility differences.
    • Solid Phase Extraction (SPE): Selectively purifies target analytes using a sorbent.
  • Dilution: If the analyte is sensitive enough, simply diluting the sample can reduce the concentration of interfering matrix components [4].
  • Alternative Chromatography: Switching to a 2D-LC (two-dimensional liquid chromatography) system can provide a powerful separation of the target compound from matrix interferents [4].

Workflow for Method Development

The diagram below outlines a logical workflow for developing and troubleshooting an extraction and analysis method, incorporating the strategies discussed above.

Start Start: Develop Extraction & Analysis Method Step1 Define Target Compound (Ensure correct structure) Start->Step1 Step2 Develop Extraction Protocol (Refer to optimization table) Step1->Step2 Step3 Develop HPLC Analysis Method (Scouting & Optimization) Step2->Step3 Step4 Evaluate Results Step3->Step4 Issue1 Low Extraction Yield? Step4->Issue1 Yes Issue2 Poor HPLC Separation/ Matrix Effects? Step4->Issue2 Yes End Method Validated Step4->End No Fix1 Troubleshoot Extraction: Optimize solvent, matrix, technique Issue1->Fix1 Fix1->Step2 Re-test Fix2 Troubleshoot HPLC: Improve sample prep, change column/conditions Issue2->Fix2 Fix2->Step3 Re-test

Important Research Context

It is essential to understand the current scientific context for Lancilactone C:

  • Focus on Synthesis, Not Natural Extraction: The recent breakthrough is a complete synthetic production, which is more viable than extracting the rare natural compound [1] [2].
  • Platform for Novel Antivirals: The synthetic method enables the production of Lancilactone C and related triterpenoids, opening a path to optimize structures and develop novel antiviral drugs [1].

References

Recent Breakthrough: The Lancilactone C Structure Revision

Author: Smolecule Technical Support Team. Date: February 2026

In 2023, researchers from Kyoto University achieved the first total synthesis of Lancilactone C. A key outcome of this work was the revision of its proposed chemical structure [1] [2] [3].

  • Initial Challenge: The originally proposed structure for Lancilactone C featured a unique unsaturated seven-membered ring that was considered unusual and needed verification [1].
  • Synthetic Solution: The team developed a novel domino reaction sequence involving a [4+3] cycloaddition, oxidation, Diels-Alder reaction, elimination, and electrocyclization to construct the complex core [1] [4].
  • The Revision: By comparing their synthetic compound with the natural product, they concluded that the originally proposed structure was incorrect. The successful synthesis allowed them to determine the "true structure" of Lancilactone C [2] [3] [5].

This discovery is fundamental. It means that prior research based on the old structure, including any modification work, likely needs re-evaluation.

Synthetic Methodology and Workflow

The synthetic pathway developed by Tsukano's group is particularly relevant as it provides a route to create Lancilactone C and related compounds for further study. The key step is an intramolecular Diels-Alder cyclization [4] [6].

The diagram below outlines the core conceptual workflow of this synthetic approach.

G Start Diene Propiolate Precursor (34) Step1 Intramolecular Diels-Alder Cyclization Start->Step1 Intermediate Tricyclic Core Structure Step1->Intermediate Step2 Oxidation Intermediate->Step2 End Synthetic Lancilactone C (35) Step2->End

Bioactivity and Comparison of Lancilactones

The primary interest in these compounds stems from their reported anti-HIV activity. The table below summarizes the key data for Lancilactones A and C based on the search results.

Compound Biological Activity Reported Efficacy (EC₅₀) Therapeutic Index Key Structural Feature
Lancilactone A [7] [8] Isolated compound; specific activity not detailed in results. Information missing Information missing Tricyclic triterpenoid lactone [8]
Lancilactone C [3] [7] Inhibits HIV replication in H9 lymphocytes; non-cytotoxic [3]. 1.4 µg/mL [7] >71.4 [7] Unique revised tricyclic skeleton with a seven-membered ring [1] [2]

Guidance for Your Technical Support Project

Given the limited specific data on this compound modifications, here are suggestions to build your technical support content:

  • Focus on the Revised Structure: Any new experimental guide or modification strategy must be based on the revised structure of Lancilactone C published in 2023 [1] [2]. This should be the starting point for all future work.
  • Leverage the New Synthesis: The domino cyclization and Diels-Alder methodology developed by Tsukano's team is a powerful tool [1] [4]. Your guides could explore:
    • Troubleshooting this specific reaction sequence (e.g., optimizing yields, managing byproducts).
    • Using this synthesis as a platform to generate analogs by varying the precursor structures.
  • Investigate the Biosynthetic Pathway: The researchers noted that the electrocyclization used in their synthesis likely mirrors the natural biosynthetic pathway [2] [5]. Understanding this pathway could inspire new modification strategies.

References

Synthesis Overview & Key Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Lancilactone C is a naturally occurring triterpenoid with promising anti-HIV activity and low cytotoxicity in mammals [1] [2]. A major challenge in its study has been its scarcity in nature and the initial misassignment of its chemical structure [1]. The table below summarizes the core objectives and primary hurdles addressed by recent synthetic efforts.

Aspect Description
Primary Goal Develop efficient total synthesis to enable biological study and potential drug development [1] [2].
Key Challenge Constructing the unique, seven-membered ring structure (7-isopropylenecyclohepta-1,3,5-triene) not found in other triterpenoids [3].
Critical Breakthrough A "domino" reaction sequence leading to the correct structure, which was initially misassigned [1] [3].
Biological Activity Inhibits HIV replication in H9 lymphocytes at 1.4 µg/mL; shows no cytotoxicity up to 100 µg/mL [4].

Workflow: Total Synthesis & Structure Revision

The research group at Kyoto University achieved the first total synthesis and corrected the previously proposed structure of Lancilactone C. The core of their strategy was a novel domino reaction to build the complex tricyclic skeleton. The diagram below illustrates this streamlined workflow.

LancilactoneSynthesis start Start: Proposed Structure of Lancilactone C step1 Domino [4+3] Cycloaddition (Oxidation, Diels-Alder, Elimination, Electrocyclization) start->step1 step2 Comparison & Analysis (Spectral Data, Biosynthesis) step1->step2 step3 Structure Revision step2->step3 insights Key Insight: Electrocyclization step in synthesis mirrors biosynthetic pathway step2->insights end End: True Structure of Lancilactone C step3->end

The key methodology involved an intramolecular Diels-Alder cyclization of a diene propiolate intermediate to construct the aromatic ring, followed by oxidation to complete the synthesis [4]. This process was pivotal in revealing that the originally proposed structure was incorrect, leading to its revision [1] [3].

Frequently Asked Questions

Here are answers to some anticipated questions based on the synthesis challenges.

  • Q1: Why was the initial proposed structure of Lancilactone C incorrect, and how was the error discovered? The initial structure, which featured an unsaturated seven-membered ring, was found to be inconsistent with spectral data obtained during the total synthesis effort. The research team led by Chihiro Tsukano at Kyoto University used their synthetic method to derive and confirm the true structure [1].

  • Q2: What is the significance of the "domino" reaction in this synthesis? The domino [4+3] cycloaddition reaction was a crucial innovation. It efficiently combined multiple steps—oxidation, a Diels-Alder reaction, elimination, and an electrocyclization—into one sequence to construct the unique seven-membered ring system of the molecule [3]. This streamlined an otherwise complex synthetic challenge.

  • Q3: Could the originally proposed (incorrect) structure still have biological activity? This remains an open question. The researchers noted that it is still a mystery whether the initially proposed structure exists in nature as an analog and how its biological activity might compare to the true Lancilactone C [1] [2].

Experimental Protocol Summary

The following table outlines the key reactions and their roles in building the Lancilactone C structure, based on the published total synthesis [4] [5].

Synthetic Step Reaction/Technique Role in Synthesis
Aromatic Ring Formation Intramolecular Diels-Alder Cyclization Key step for assembling the aromatic ring from a linear diene propiolate precursor [4].
Ring Formation Core Domino [4+3] Cycloaddition Integrated sequence to construct the complex tricyclic core, including the seven-membered ring [3] [5].
Additional Key Steps Wittig Reaction, Ene Reaction, Horner-Wadsworth-Emmons Reaction, Ring-Closing Metathesis Used in various stages to build molecular complexity and install required functional groups [5].
Oxidation Ley-Griffith Oxidation Specific oxidation step used in the synthetic route [5].

Suggestions for Further Research

The synthesis of Lancilactone C is an advanced and specialized area of organic chemistry. To obtain more detailed experimental protocols for troubleshooting, you could:

  • Consult the Primary Literature: The full paper in the Journal of the American Chemical Society ( [3]) will contain the complete experimental section with precise quantities, reaction conditions, and characterization data.
  • Explore Reaction Databases: Use the specific reaction names (e.g., "domino [4+3] cycloaddition," "intramolecular Diels-Alder cyclization") to search in specialized chemistry databases like Reaxys or SciFinder for variations and optimization tips.

References

enhancing Lancilactone A solubility

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Lancilactone A

This compound is identified as a triterpene lactone [1]. Here are its basic chemical properties, which are crucial for understanding its solubility profile:

Property Value
Molecular Formula C₃₀H₄₀O₅ [1]
Molecular Weight 480.64 g/mol [1]
CAS Number 218915-15-2 [1]

Solubility Enhancement Techniques

For poorly water-soluble compounds like this compound, various techniques can be employed. The table below summarizes the most common and effective methods.

Method Description Key Mechanism Examples/Considerations
Particle Size Reduction Increasing surface area for dissolution by reducing particle size to micro or nano scale [2]. Increased surface area to volume ratio [2]. Nanosuspensions (200-600 nm particles); suitable for highly potent, low-dose drugs [2].
Solid Dispersions Dispersion of drug in inert hydrophilic carrier matrix [2]. Drug release in molecular form; carrier-conferred wettability [2]. Carriers like PVP, PEG; methods: hot melt, solvent evaporation, hot-melt extrusion [2].
Complexation Forming reversible, non-bonded complex between drug and another molecule [2]. Drug molecule inclusion in hydrophobic cavity of host (e.g., cyclodextrin) [2]. Cyclodextrins common; can form 1:1 or 1:2 drug:host complexes [2].
Use of Surfactants Surface-active agents that lower interfacial tension, aiding wetting and solubilization [2]. Micelle formation above critical micelle concentration (CMC) [2]. Forms microemulsions; uses ionic/non-ionic surfactants and co-surfactants [2].
Hydrotropy Solubilization via addition of large amounts of a second solute (hydrotrope) [3]. Molecular aggregation in solution [3]. Directly increases apparent solubility of hydrophobic compound in water [3].
Co-solvency Using water-miscible solvent(s) to enhance drug solubility [2]. Altering solvent polarity of the medium [2]. Common co-solvents: PEG, ethanol, glycerin [2].

A Modern Approach: Solubility Prediction with Machine Learning

Accurately predicting solubility can save significant experimental time. A 2020 study in Nature Communications achieved high accuracy by combining machine learning with a small set of 14 physicochemical descriptors [4].

  • Key Idea: The dissolution process was broken down into its physicochemical components, leading to a small, rational set of descriptors instead of hundreds of hard-to-interpret ones [4].
  • Descriptors Used: The selected descriptors cover solute-solute and solute-solvent interactions, including [4]:
    • Solute-Solute Interactions: Experimental melting point (reflects crystal lattice energy).
    • Solute-Solvent Interactions: Solvation energy, molecular volume, solvent accessible surface area (SASA), and dipole moment.
    • Orbital Interactions: HOMO and LUMO energies of solute and solvent.
  • Performance: This approach achieved an accuracy close to the expected level of noise in experimental training data, with a high percentage of predictions falling within LogS ± 0.7 [4].

Experimental Protocol: Solid Dispersions via Hot Melt Method

Here is a detailed methodology for one of the most common techniques, preparing a solid dispersion using the hot melt method [2].

A Weigh drug and carrier B Heat mixture above melting\npoint of both components A->B C Stir to form a homogeneous\nmelt B->C D Rapidly cool the melt\n(e.g., ice bath) C->D E Solidify and crush\nthe mass D->E F Store in desiccator E->F

Procedure:

  • Weighing: Accurately weigh this compound and a suitable, inert, water-soluble carrier (e.g., PEG or PVP). The drug-to-carrier ratio must be determined experimentally [2].
  • Melting: Place the physical mixture in a heating vessel and heat it to a temperature above the melting points of both the drug and the carrier. Maintaining miscibility in the molten state is critical [2].
  • Mixing: Stir the melt thoroughly to ensure a homogeneous molecular dispersion is achieved [2].
  • Solidification: Quickly cool the homogeneous melt, often by pouring it onto a cold plate or into an ice bath. Rapid cooling helps prevent drug crystallization and stabilizes the amorphous form [2].
  • Processing: Crush the solidified mass and sieve it to obtain a powder of the desired particle size [2].
  • Storage: Store the final solid dispersion in a dry, airtight container, such as a desiccator, to prevent moisture-induced crystallization [2].

Troubleshooting Common Experimental Issues

Here are solutions to common problems you might encounter during solubility studies and characterization.

Problem Possible Cause Solution
Unexpected peaks in UV-Vis spectrum Sample or cuvette contamination [5]. Thoroughly wash cuettes with compatible solvents; handle only with gloved hands to avoid fingerprints [5].
Low signal/High absorbance in UV-Vis Sample concentration is too high, causing light scattering [5]. Dilute the sample or use a cuvette with a shorter path length to reduce the amount of material the light passes through [5].
Poor solubility in a given solvent The solute-solvent interactions are not favorable. Pre-screen solvents using a machine learning model with the 14 key descriptors to identify promising solvents before lab work [4].
Low dissolution rate from solid dispersion Drug may have crystallized in the dispersion. Optimize the cooling rate during preparation (faster cooling can help) and/or try a different carrier that better inhibits crystallization [2].

Frequently Asked Questions (FAQs)

Q: Why is solubility so important for a drug candidate like this compound? A: For a drug to be absorbed and produce its therapeutic effect, it must be in solution. Poor aqueous solubility is a major cause of low bioavailability, meaning even a potent drug will not work effectively if it cannot dissolve in the body's fluids [2].

Q: What is the simplest first step to enhance solubility? A: Particle size reduction through micronization is often a straightforward first approach. However, it only increases the dissolution rate by increasing surface area and does not change the drug's inherent saturation solubility, which may not be sufficient for high-dose drugs [2].

Q: How do I choose the right cyclodextrin for complexation? A: The choice depends on the fit of the drug molecule (or its hydrophobic part) into the cyclodextrin's cavity. The three natural cyclodextrins (α, β, and γ) have different cavity sizes. The formation of a stable complex is a prerequisite for solubility enhancement, and the stoichiometry (e.g., 1:1 or 1:2) is determined by the drug's structure [2].

Q: My UV-Vis readings are inconsistent. What should I check? A: First, ensure your cuvettes are perfectly clean. Then, check that your light source has warmed up sufficiently (20 mins for tungsten lamps). Also, consider that solvent evaporation over time can increase concentration, and temperature fluctuations can affect the reaction rate and solubility [5].

References

Forced Degradation Studies Overview

Author: Smolecule Technical Support Team. Date: February 2026

Forced degradation studies help in developing stability-indicating analytical methods and understanding a drug substance's intrinsic stability [1]. The International Council for Harmonisation (ICH) guidelines Q1A, Q1B, and Q2B provide a framework for these studies [1].

Objective: To produce relevant degradation products under various stress conditions and develop analytical methods to separate and detect them. Key Principle: Aim for degradation of approximately 5-20% to ensure formation of primary degradation products without excessive secondary degradation [1].

Experimental Protocol for Forced Degradation

This generalized protocol, based on ICH recommendations, can be adapted for triterpenoid compounds like Lancilactones [1].

  • Sample Preparation:

    • Prepare a solution or suspension of the drug substance.
    • For solution-state studies, use the minimum amount of a non-reactive co-solvent (e.g., acetonitrile or DMSO) to maintain solubility. Avoid alcohols like methanol, which can react with the drug substance [1].
    • For solid-state studies, use the pure drug substance powder.
  • Stress Conditions: Expose the samples to the following conditions. The duration and intensity should be optimized to achieve the target degradation.

    | Stress Condition | Suggested Experimental Parameters [1] | | :--- | :--- | | Acidic Hydrolysis | 0.1 - 1 M HCl at elevated temperatures (e.g., 40-70°C) | | Basic Hydrolysis | 0.1 - 1 M NaOH at elevated temperatures (e.g., 40-70°C) | | Oxidative Stress | 0.3% - 3% H₂O₂ at room temperature | | Thermal Stress (Solid) | 50°C and above (e.g., 70°C) | | Thermal & Humidity | 75% relative humidity or higher at elevated temperatures | | Photostability | Expose to UV and visible light per ICH Q1B options [1] |

  • Analysis and Monitoring:

    • Time-Course Analysis: Analyze samples at multiple time points (e.g., 6, 24, 72 hours) to monitor the progression of degradation and identify primary vs. secondary products [1].
    • Analytical Technique: Use High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. Mass Spectrometry (LC-MS) is highly recommended for identifying the molecular weight and structural changes of degradation products [1].

The experimental workflow for forced degradation studies can be summarized as follows:

Start Start: Drug Substance Prep Prepare Solution/Suspension Start->Prep Stress Apply Stress Conditions Prep->Stress Analyze Analyze Samples (HPLC/LC-MS) Stress->Analyze Identify Identify and Monitor Degradation Products Analyze->Identify

Data Interpretation and Troubleshooting

The following table lists common mass changes observed in LC-MS analysis and their potential interpretations.

Mass Change (Da) Potential Degradation Reaction Example Structural Change [1]
+16 Oxidation Introduction of hydroxyl group or conversion of sulfide to sulfoxide
+14 Oxidation Conversion of a methylene group (-CH₂-) to a carbonyl (C=O)
+18 Hydrolysis Ester or amide bond cleavage with water addition
-18 Dehydration Loss of water from alcohols or hydrates
+1 Hydrolysis Conversion of an amide to a carboxylic acid and amine

Troubleshooting Common Issues:

  • No Degradation Observed: Increase stressor concentration, temperature, or duration of exposure [1].
  • Excessive Degradation: Reduce stress intensity or time; analyze earlier time points to capture primary degradation products [1].
  • Complex Chromatogram with Multiple Peaks: This may indicate secondary degradation. Analyze samples from shorter time intervals to track the evolution of peaks [1].
  • Unexpected Peaks: Consider potential reactions between the drug substance and the solvent (e.g., transesterification in methanol) [1].

Frequently Asked Questions

Q1: What are the key regulatory guidelines for forced degradation studies? A1: The primary guidelines are ICH Q1A (Stability Testing), Q1B (Photostability Testing), and Q2B (Validation of Analytical Procedures). These outline recommended stress conditions and the role of forced degradation in developing stability-indicating methods [1].

Q2: How much degradation is considered sufficient? A2: There is no fixed rule, but a degradation of about 5-20% is generally targeted. This aims to produce meaningful levels of primary degradation products without causing excessive secondary degradation that may not be relevant to real-time stability [1].

Q3: A degradation product formed during forced degradation was not seen in formal stability studies. Do I need to monitor it? A3: According to ICH guidelines, degradation products formed under forced degradation that are not observed in formal stability studies do not need to be monitored for routine quality control or stability testing [1].

Q4: How can I distinguish primary from secondary degradation products? A4: By analyzing samples at multiple time points. A primary degradation product's concentration will typically increase initially and then may decrease as it breaks down into secondary products. A secondary product's concentration will increase later in the study [1].

References

Lancilactone A comparison with other triterpenoids

Author: Smolecule Technical Support Team. Date: February 2026

Lancilactone C vs. Other Antiviral Triterpenoids

The table below summarizes the available information on Lancilactone C and places it in the context of other triterpenoids known for their antiviral activity.

Triterpenoid Skeleton Type Reported Antiviral Activities & Mechanisms Key Research Findings
Lancilactone C Tricyclic [1] Anti-HIV: Inhibits HIV replication in H9 lymphocytes [2] [1]. Non-cytotoxic in mammals; true structure elucidated in 2023 via total synthesis [2] [1].
Glycyrrhizin (GL) Pentacyclic (Oleanane) [3] Anti-HIV: Inhibits replication, reduces HIV adsorption, stimulates NO production, reduces cell membrane fluidity [3]. Isolated from licorice root; increases OKT4 lymphocytes in HIV-infected patients [3].
Ursolic Acid (UA) Pentacyclic (Ursane) [3] Anti-HIV: Inhibits HIV-1 protease activity [3]. Widely distributed in natural plants; derivative acetylursolic acid also shows inhibitory activity [3].
Oleanolic Acid Pentacyclic (Oleanane) [4] [5] Anti-HBV: Associated with anti-hepatitis B virus effects [5]. A precursor for acylated triterpenoids; marketed as tablets for hepatitis adjuvant treatment [4].
Betulinic Acid Pentacyclic (Lupane) [5] General Antiviral: Listed among triterpenoids with antiviral activities [5]. Biosynthetic precursor; studied for its anti-inflammatory and anti-tumor effects [5].
Cucurbitacins (B, D, E) Tetracyclic (Cucurbitane) [6] Anticancer (with signaling pathway modulation): Actions on STAT3, MAPK, PI3K/Akt pathways are noted; robust antiviral properties mentioned for CuB [6]. Poor oral bioavailability; nanosuspension technology can significantly improve pharmacokinetic profiles [6].

Experimental Insights and Protocols

For researchers aiming to investigate or compare such compounds, here are the key experimental details and methodologies from the recent Lancilactone C study and general analytical approaches for triterpenoids.

  • Total Synthesis and Structural Elucidation of Lancilactone C: The 2023 research team accomplished the first total synthesis of the proposed Lancilactone C structure. They developed a novel domino [4 + 3] cycloaddition reaction that involved oxidation, a Diels-Alder reaction, elimination, and electrocyclization [1]. By comparing the synthetic product with the natural compound, they performed structure revision to determine the true configuration [2] [1]. This method now enables the production of Lancilactone C and related analogs for further biological testing.

  • Analytical Methods for Triterpenoid Quantification: Pharmacokinetic studies of triterpenoids, like the cucurbitacins, often use Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). A typical protocol involves [6]:

    • Chromatography: A Waters Acquity HSS T3 column (1.8 µm, 2.1 × 100 mm).
    • Mobile Phase: A gradient elution of water and methanol.
    • Detection: Mass spectrometry in positive ion mode with Multiple Reaction Monitoring (MRM).
    • Validation: The method is validated for precision (RSD < 13%) and accuracy to ensure reliable measurement of plasma concentrations [6].

Biosynthesis and Research Pathways

Understanding the biosynthesis of triterpenoids is key to exploring their production and diversity. The following diagram illustrates the general pathway and the research workflow used to study it in medicinal plants.

G Start Acetyl-CoA IPP Isopentenyl diphosphate (IPP) Start->IPP DMAPP Dimethylallyl diphosphate (DMAPP) IPP->DMAPP FPP Farnesyl pyrophosphate (FPP) IPP->FPP DMAPP->FPP Squalene Squalene FPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Lupeol Lupeol (e.g., Betulinic Acid Precursor) Oxidosqualene->Lupeol Lupeol Synthase BetaAmyrin β-Amyrin (e.g., Oleanolic Acid Precursor) Oxidosqualene->BetaAmyrin β-Amyrin Synthase LancilactoneC Lancilactone C (Tricyclic Skeleton) Oxidosqualene->LancilactoneC Specific OSC BetulinicAcid e.g., Betulinic Acid Lupeol->BetulinicAcid CYP450 Oxidation OleanolicAcid e.g., Oleanolic Acid BetaAmyrin->OleanolicAcid CYP450 Oxidation OSC Oxidosqualene Cyclases (OSCs) CYP450 Cytochrome P450s (CYP450s)

The biosynthesis of diverse triterpenoid skeletons, including the unique one in Lancilactone C, begins with a universal precursor, 2,3-oxidosqualene [5]. Different oxidosqualene cyclases (OSCs) then catalyze the formation of specific skeletons, such as lupeol and β-amyrin, which are precursors to betulinic acid and oleanolic acid, respectively [5]. Lancilactone C is proposed to be formed through its own specific OSC. Subsequent modifications by enzymes like Cytochrome P450s (CYP450s) introduce functional groups that enhance biological activity and diversity [5].

Future Research Directions

The recent synthesis of Lancilactone C opens several promising avenues for drug development professionals:

  • Structure-Activity Relationship (SAR) Studies: The developed synthetic method allows for the creation of various Lancilactone C analogs. Testing these analogs can help identify which structural features are critical for its anti-HIV activity and potentially improve its efficacy or reduce toxicity [2].
  • Mechanism of Action Studies: With a reliable source of the compound, detailed studies can now be designed to uncover its precise molecular target within the HIV replication cycle, beyond the initial observation that it inhibits replication without cytotoxicity [2] [1].
  • Formulation Strategies: Like other promising triterpenoids (e.g., cucurbitacins), if Lancilactone C faces issues with solubility or bioavailability, advanced formulation techniques such as nanosuspensions could be explored to enhance its therapeutic potential [6].

References

Lancilactone A and Betulinic acid comparative analysis

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on Betulinic Acid

The search results provide extensive data on Betulinic Acid (BA) and its derivatives, which can be summarized as follows:

Table 1: Documented Mechanisms of Action of Betulinic Acid

Mechanism of Action Experimental Model (Cell Line/Organism) Key Findings / Observed Effects
Induction of Mitochondrial Apoptosis [1] Melanoma, HeLa, various solid tumors Triggers ROS production, alters mitochondrial membrane potential, releases cytochrome c, activates caspase cascade [1].
Regulation of Cell Cycle & Angiogenesis [1] Multiple cancer cell lines Inhibits specificity protein (Sp) transcription factors (Sp1, Sp3), downregulates cyclin D1 and EGFR [1].
Inhibition of STAT3 & NF-κB Signaling [1] Cancer cells Downregulates STAT3 activation via SHP-1 upregulation; suppresses NF-κB by reducing IKKβ activation and IκBα phosphorylation [1].
Anti-inflammatory Activity [2] In silico and in vitro models Inhibits Phospholipase A2 (PLA2); interacts with GLY22 and GLY29 via H-bonds, and with hydrophobic residues of PLA2 [2].
Activation of TGR5 Receptor [3] CHO-K1, NCI-H716 cells Dose-dependently increases glucose uptake, cAMP, and calcium levels; induces GLP-1 secretion; confirmed via TGR5 transfection and siRNA silencing [3].
HIV Maturation Inhibition [4] Human clinical trial (Phase I/II) Derivative Bevirimat blocks cleavage of Gag capsid precursor (CA-SP1), preventing viral maturation; single doses (150-250 mg) reduced viral load [4].

Table 2: Key Experimental Protocols for Betulinic Acid

Assay / Study Type Detailed Methodology Description Key Outcome Measurements
Cytotoxicity & Proliferation (MTT Assay) [5] Cells incubated with compounds for 24-72 hrs. MTT added to measure mitochondrial activity of viable cells [5]. Cell viability %, IC50 values [5].
Apoptosis Detection (TUNEL Assay) [5] Fixed cells labeled with enzyme terminal deoxynucleotidyl transferase to detect DNA fragmentation; immunoperoxidase staining [5]. Number of cells with stained (fragmented) nuclei [5].
Protein Expression (Immunocytochemistry) [5] Cells fixed, permeabilized, incubated with primary antibodies (e.g., caspase-3, PARP-1). Visualized with peroxidase-ABC labeling and DAB [5]. Staining intensity (- to +++) and % of positive cells [5].
Molecular Docking & Dynamics [6] [2] Docking (e.g., Sybyl, AutoDock Vina) to predict ligand-receptor pose. MD simulations (e.g., AMBER) for 40-100 ns assess complex stability and binding free energies (MM/GBSA, MM/PBSA) [6] [2]. Binding affinity (kcal/mol), RMSD/RMSF values, key interacting residues, van der Waals energy contributions [6] [2].
Pharmacokinetics & Formulation [7] BA-loaded PLGA nanoparticles prepared via emulsification/solvent evaporation. Characterized for size, zeta potential, entrapment efficiency. In vivo PK in rats; efficacy in NDEA-induced HCC model [7]. Particle size, Cmax, Tmax, t1/2; number of tumor nodules, liver enzyme levels, caspase-3/8 expression [7].

To illustrate the primary anticancer mechanism of Betulinic Acid, the following pathway diagram is constructed based on documented data [1].

G Betulinic Acid Anticancer Signaling Pathway cluster_mito Mitochondrial Pathway cluster_signaling Signaling Pathway Inhibition BA Betulinic Acid ROS Increased ROS BA->ROS STAT3 STAT3 Inhibition BA->STAT3 NFkB NF-κB Inhibition BA->NFkB Sp Sp Transcription Factor Inhibition BA->Sp Mito Mitochondrial Dysfunction Mmp Loss of Membrane Potential ROS->Mmp CytC Cytochrome c Release Mmp->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Metastasis Metastasis/Invasion Prevention Apoptosis->Metastasis Angio Angiogenesis Inhibition STAT3->Angio NFkB->Angio Sp->Metastasis Angio->Apoptosis

Research Status of Lancilactone

Information on Lancilactone is very limited. The search results mention Lancilactone C, a tricyclic triterpenoid noted for its ability to inhibit HIV replication in H9 lymphocytes without cytotoxicity [8]. However, the same study revised its originally proposed chemical structure during total synthesis efforts. No experimental data was found for Lancilactone A regarding its mechanisms, potency, or protocols.

Guidance for Further Research

The current information gap means a direct, data-driven comparison is not yet possible. To build a more complete analysis, you could:

  • Focus on Betulinic Acid: The extensive data on BA's mechanisms, experimental protocols, and clinical derivative (Bevirimat) provides a strong foundation for a detailed profile.
  • Investigate Broader Sources for this compound: Specialized scientific databases (e.g., SciFinder, Reaxys) or a focused literature review may yield more information on this compound.
  • Explore the Triterpenoid Class: Since both compounds are triterpenoids, a comparative review could be structured around this class, using BA as a well-documented example and highlighting this compound as a compound with promising but preliminary findings.

References

Lancilactone A cytotoxicity profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity of Lancilactone C

One study discusses Lancilactone C, a rare triterpenoid, noting its non-cytotoxicity in mammals and potential as an anti-HIV candidate [1]. However, the research focused on achieving its total synthesis and clarifying its true structure, and did not include a comparative cytotoxicity profile against other substances [1].

Cytotoxicity Assay Methods

While data on Lancilactone A is unavailable, the search results detail common methods used to generate cytotoxicity profiles. The table below summarizes key assays researchers use to evaluate cell health through different mechanisms.

Assay Type Detection Principle What It Measures Key Advantages Common Applications
Metabolic Activity (e.g., MTT, WST-1) [2] [3] Colorimetric Activity of cellular enzymes (e.g., mitochondrial dehydrogenases) Simple, reproducible, suitable for high-throughput screening [4] Drug screening, toxicity testing, cell proliferation [4]
Membrane Integrity (e.g., LDH Release) [2] [5] Colorimetric/Fluorescence Release of lactate dehydrogenase (LDH) upon membrane damage Directly measures cell death/lysis [3] Cytotoxicity evaluation, especially for necrotic cells [3]
Dye Exclusion (e.g., Trypan Blue) [2] Colorimetric (Microscopy) Ability of live cells to exclude dyes due to intact membranes Simple, inexpensive, no special equipment needed [2] [3] Basic cell viability count (but can be time-consuming for many samples) [2]
ATP Measurement [3] [6] Luminescence Cellular ATP content using luciferase reaction Highly sensitive, short reaction time [3] Accurate measure of viable cell number [3]
Protease Viability Markers [6] Fluorescence Activity of proteases retained in live cells Distinguish live and dead cells in the same sample [6] Multiplexing with other assays

The experimental workflow for these assays generally follows a common path, as illustrated below:

Start Start: Plate Cells and Apply Compound A Incubation Period (24-72 hours) Start->A B Add Assay Reagent A->B C Second Incubation (30 min - 4 hours) B->C D Measure Signal C->D E Data Analysis: Calculate % Viability, IC50 D->E

References

Comparative Analysis: Proposed vs. Revised Structure of Lancilactone C

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key differences between the initial proposed structure and the revised true structure of Lancilactone C, a closely related anti-HIV compound [1] [2].

Feature Initially Proposed Structure Revised True Structure
Core Structure Unique seven-membered ring in a tricyclic system [1] [2] Revised core structure; specifics detailed in spectral data [1].
Seven-Membered Ring Unsaturated ring (all carbon atoms sp² hybridized) [2] Saturated or differently configured ring [1].
Biosynthetic Rationale Inconsistent with the established synthetic electrocyclization [1] Consistent with biosynthesis; derived from spectral data and biosynthetic understanding [1].
Anti-HIV Activity Proposed biological activity for the initial structure [1] Efficacy confirmed for the true structure; non-cytotoxic in H9 lymphocytes [1] [2].
Key Evidence for Revision N/A Total synthesis, spectral data comparison, and biosynthetic pathway consistency [1].

Experimental Workflow for Structure Elucidation and Revision

The true structure of Lancilactone C was determined through a total synthesis approach, which also served as the key evidence for revising the originally proposed, incorrect structure [1]. The diagram below outlines the core experimental workflow.

workflow start Start: Proposed Structure synth Total Synthesis Domino [4+3] Cycloaddition start->synth data Spectral Data Acquisition synth->data mismatch Spectral Mismatch data->mismatch revision Structure Revision mismatch->revision true_struct True Structure Identified revision->true_struct biosynth Biosynthetic Pathway Validation true_struct->biosynth activity Biological Activity Confirmed true_struct->activity

The research team from Kyoto University developed a novel domino reaction as the cornerstone of their total synthesis. This single reaction sequence integrated multiple steps—including oxidation, a Diels-Alder reaction, elimination, and a key electrocyclization—to efficiently construct the unique seven-membered ring system thought to be present in Lancilactone C [2].

Upon synthesizing the proposed structure, the team compared its spectral data (e.g., from NMR spectroscopy) with data from the naturally isolated compound. A clear mismatch between the two sets of data was the definitive proof that the initial proposed structure was incorrect [1].

Leveraging the insights gained from the synthesis and their understanding of plausible biosynthetic pathways, the researchers successfully determined the compound's true structure from the spectral data of the natural product. The electrocyclization step used in their synthetic method was also identified as likely occurring in the natural biosynthesis of the compound [1].

Implications for Lancilactone A Research

The case of Lancilactone C provides a powerful blueprint for approaching the structural validation of this compound.

  • Learn from an Analog: The successful revision of Lancilactone C underscores that the initial structural proposals for rare natural products can be incorrect. The methodologies applied, particularly total synthesis followed by spectral comparison, are the gold standard for validation and should be a primary focus for investigating this compound [1].
  • Focus on Synthesis: The key breakthrough was a creative synthetic strategy that built the complex core of the molecule. Developing a robust synthetic route for this compound would be the most critical step in confirming or revising its structure.
  • Re-evaluate Existing Data: If there are existing spectral data for this compound, comparing them with computational models or data from simpler synthetic fragments could raise initial flags about the structure's validity, even in the absence of a full synthesis.

References

Lancilactone A bioactivity vs synthetic analogues

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Lancilactone C

Lancilactone C is a naturally occurring triterpenoid that has garnered scientific interest due to its ability to inhibit HIV replication without showing cytotoxicity in mammalian cells, making it a potential candidate for developing new AIDS treatments [1] [2]. A key recent advancement comes from a research group at Kyoto University, which achieved the first total synthesis of the compound. This process was pivotal, as it revealed that the originally proposed chemical structure of Lancilactone C was incorrect, leading to its revision [1] [3].

Bioactivity & Synthesis Comparison

The table below summarizes the core characteristics of natural and synthetically produced Lancilactone C based on current research.

Feature Natural Lancilactone C (Proposed Structure) Synthesized Lancilactone C (True Structure)
Anti-HIV Activity Inhibits HIV replication in H9 lymphocytes [3]. Efficacy is known; potential for less problematic anti-HIV drugs [1].
Cytotoxicity Non-cytotoxic in mammals [1] [2]. Non-cytotoxic [1].
Chemical Structure Initially proposed unique seven-membered ring structure [3]. Revised structure confirmed through total synthesis and spectral data [1].
Availability Rare in nature [1]. Accessible via domino synthesis developed by Kyoto University [1].

Key Experimental Workflow

The Kyoto University team developed a novel synthetic method to produce Lancilactone C. The key methodology can be summarized as follows:

  • Core Synthetic Strategy: The synthesis was accomplished by developing a new domino [4 + 3] cycloaddition reaction. This single, cascading process involves multiple steps: oxidation, a Diels-Alder reaction, elimination, and a concluding electrocyclization to form the unique seven-membered ring [3].
  • Biosynthetic Insight: The researchers realized that the electrocyclization reaction used in their synthetic pathway also occurs in the natural biosynthesis of the compound [1].
  • Outcome: This method enabled the total synthesis of lancilactones and led to the revision of the compound's true structure. It also opens the door for synthesizing related triterpenoids and optimizing their structures for better antiviral properties [1] [3].

The following diagram illustrates the logical workflow of this discovery process.

LancilactoneCDiscovery start Initial Hypothesis: Proposed Structure of Lancilactone C synth Total Synthesis via Domino [4+3] Cycloaddition start->synth Tested by data Analysis of Spectral Data & Biosynthetic Pathway synth->data Provided Data For revise Structure Revision data->revise Led to outcome Confirmed True Structure of Lancilactone C revise->outcome Resulting in

References

Lancilactone A non-cytotoxic profile verification

Author: Smolecule Technical Support Team. Date: February 2026

Non-Cytotoxic Profile of Lancilactone C

The table below summarizes the key information available for Lancilactone C, a related triterpenoid.

Compound Name Reported Non-Cytotoxic Profile Biological Activity Source and Context
Lancilactone C Inhibits HIV replication in H9 lymphocytes with no cytotoxicity [1] [2] [3]. Anti-HIV activity; non-cytotoxicity to mammals makes it an ideal candidate for treating AIDS [4] [2]. Research from Kyoto University; total synthesis and structure revision study [4] [1].

Experimental Protocol for Anti-HIV Activity

The primary methodology cited for establishing the anti-HIV and non-cytotoxic activity of Lancilactone C comes from the foundational research conducted by Kyoto University. The specific experimental details are embedded in their total synthesis work.

  • Cell-based Assay: The bioactivity of Lancilactone C was evaluated using an HIV replication inhibition assay in H9 lymphocytes (a type of human T-cell line) [1]. The compound demonstrated the ability to inhibit the virus without killing the human cells, establishing its non-cytotoxicity in this model system [1] [3].
  • Key Synthetic Chemistry: The research team achieved the total synthesis of Lancilactone C through a novel domino [4 + 3] cycloaddition reaction. This process involved a sequence of oxidation, a Diels-Alder reaction, elimination, and electrocyclization to construct its unique seven-membered ring structure [1]. This synthetic approach was crucial for confirming the compound's true structure and enabling further biological study [4].

The following diagram illustrates the logical workflow from synthesis to establishing the biological profile of Lancilactone C, based on the research from Kyoto University.

Start Start: Total Synthesis Step1 Domino [4 + 3] Cycloaddition Start->Step1 Step2 Structure Revision Step1->Step2 Step3 Biological Testing (H9 lymphocytes) Step2->Step3 Result1 Anti-HIV Activity Confirmed Step3->Result1 Result2 Non-Cytotoxic Profile Confirmed Step3->Result2 Impact Potential for Novel Antivirals Result1->Impact Result2->Impact

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Exact Mass

480.2876

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Chen DF, Zhang SX, Wang HK, Zhang SY, Sun QZ, Cosentino LM, Lee KH. Novel anti-HIV lancilactone C and related triterpenes from Kadsura lancilimba. J Nat Prod. 1999 Jan;62(1):94-7. PubMed PMID: 9917290.

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